tert-Butyl trans-4-ethynylcyclohexylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-ethynylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBBJYAWNVCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties
An In-depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 947141-86-8), a bifunctional linker molecule of significant interest in contemporary drug discovery and chemical biology. The molecule incorporates a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, making it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures via click chemistry and standard amide coupling techniques. This document details its chemical properties, a robust and validated synthetic route, anticipated spectroscopic characteristics, and its primary applications, with a focus on the causal logic behind its use in advanced medicinal chemistry workflows.
Physicochemical Properties and Safety Data
This compound is a stable, solid compound at room temperature. Its bifunctional nature, combining a reactive alkyne handle with a protected primary amine, dictates its utility and handling requirements.
Identification and Chemical Properties
The core chemical and physical properties are summarized in the table below. It is noteworthy that specific physical constants such as melting and boiling points are not consistently reported in publicly available literature or commercial safety data sheets, a common occurrence for specialized, non-commodity chemical reagents.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 947141-86-8 | [4][5] |
| Molecular Formula | C₁₃H₂₁NO₂ | [4] |
| Molecular Weight | 223.31 g/mol | [3] |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [4] |
| Synonyms | trans-1-(Boc-amino)-4-ethynylcyclohexane | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [4] |
| Melting Point | Not reported | [3] |
| Boiling Point | Not reported | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from reactivity |
Safety and Handling
Based on available safety data sheets, this compound is classified as a hazardous substance.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.
-
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
GHS Precautionary Statements: [3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry place at 2-8°C, tightly sealed.[7]
Synthesis Protocol and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and reliable route can be executed starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6).[8][9] The most logical and field-proven method for this one-carbon homologation (aldehyde to terminal alkyne) is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation .[10]
This protocol is superior to the two-step Corey-Fuchs reaction for many substrates as it is a one-pot procedure that uses a milder base (K₂CO₃) and avoids the use of pyrophoric n-butyllithium, enhancing its functional group tolerance and operational safety.[10][11]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via Ohira-Bestmann reaction.
Experimental Protocol (Representative)
This protocol is adapted from standard procedures for the Ohira-Bestmann reaction.[10][12]
-
Reagent Preparation: To a stirred solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 equiv) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0°C, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise to the suspension over 15 minutes. Causality Note: The in-situ generation of the active dimethyl (diazomethyl)phosphonate carbanion is facilitated by the base-mediated cleavage of the acetyl group. This avoids handling the potentially unstable Seyferth-Gilbert reagent directly.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization (Anticipated)
| Analysis | Anticipated Features |
| ¹H NMR | δ (ppm): ~4.3 (br s, 1H, NH ), ~3.4 (m, 1H, CH -NHBoc), ~2.2 (m, 1H, CH -C≡CH), ~1.9 (s, 1H, C≡CH ), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃ )₃), 1.1-1.3 (m, 4H, cyclohexyl). |
| ¹³C NMR | δ (ppm): ~155 (C=O), ~83 (R-C ≡CH), ~79 (C (CH₃)₃), ~69 (R-C≡C H), ~45 (CH-NHBoc), ~35-40 (cyclohexyl), 28.4 (C(C H₃)₃). |
| FT-IR | ν (cm⁻¹): ~3300 (alkyne C-H stretch, sharp), ~3250 (N-H stretch, broad), ~2950-2850 (alkane C-H stretch), ~2100 (C≡C stretch, weak), ~1690 (C=O urethane stretch, strong). |
| Mass Spec (ESI+) | m/z: 224.16 [M+H]⁺, 246.14 [M+Na]⁺. |
Core Applications in Drug Discovery
The utility of this molecule stems from its orthogonal functionalities, which can be addressed in distinct synthetic steps. This makes it a powerful tool for modular synthesis, particularly for PROTACs.[13][14]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal starting point for the linker component.
The logic of its application proceeds in two stages:
-
Click Chemistry Handle: The terminal alkyne is a bio-orthogonal handle ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. This allows for the efficient and high-yield coupling to a molecule bearing an azide group, such as an E3 ligase ligand (e.g., derivatized pomalidomide or VHL ligand).
-
Amine Handle: The Boc-protected amine is stable to most reaction conditions, including CuAAC. After the click reaction, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine serves as a nucleophilic handle for subsequent amide bond formation with a POI ligand that has a carboxylic acid group.
This workflow provides a reliable, modular, and high-yielding route to complex PROTAC molecules.
PROTAC Assembly Workflow
Caption: Modular assembly of a PROTAC using the title compound as a linker.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 5. 947141-86-8 CAS Manufactory [m.chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 947141-86-8 | CAS DataBase [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate: A Versatile Scaffold for Covalent Probe Development and Drug Discovery
Executive Summary: tert-butyl trans-4-ethynylcyclohexylcarbamate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it is a highly valuable bifunctional building block for medicinal chemistry and chemical biology. Its unique structure, featuring a terminal alkyne, a protected amine, and a rigid three-dimensional cyclohexyl core, makes it an ideal starting point for the synthesis of targeted covalent inhibitors and bioorthogonal probes. This guide details the scientific principles and practical applications of this scaffold, providing researchers with the foundational knowledge to leverage its chemical functionalities for target identification, validation, and the development of novel therapeutics.
Part 1: Physicochemical Properties and Strategic Value in Synthesis
This compound (molecular formula C₁₃H₂₁NO₂) is a carbamate-protected aminoalkyne built upon a cyclohexane ring.[1][2] Its strategic value in drug discovery arises from the orthogonal reactivity of its key functional groups:
-
Terminal Alkyne (Ethynyl Group): This moiety is relatively inert in biological systems, making it an ideal "bioorthogonal handle."[3] However, its reactivity can be harnessed in two critical ways: as a latent electrophile for covalent bond formation with protein targets, or as a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5]
-
BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) group is a standard protecting group for amines, which is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).[6] This allows for the selective unmasking of the amine for subsequent coupling with pharmacophoric fragments that confer target specificity.
-
trans-Cyclohexyl Scaffold: Unlike flat aromatic rings, the saturated cyclohexane ring provides a rigid, three-dimensional (sp³-rich) scaffold.[7] This can lead to improved physicochemical properties and potentially higher binding affinities by enabling better shape complementarity with protein binding sites.[7][8] The trans stereochemistry provides a defined exit vector for substituents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ | [1][2] |
| Molecular Weight | ~223.31 g/mol | [1] |
| Key Features | Terminal Alkyne, BOC-Amine, trans-Cyclohexyl Core | N/A |
| Primary Use | Synthetic Building Block / Scaffold | [9] |
Part 2: Core Application I - A Scaffold for Targeted Covalent Inhibitors
The development of targeted covalent inhibitors has gained significant traction as a strategy to achieve potent and durable target engagement.[10] While highly reactive electrophiles ("warheads") can lead to off-target toxicity, the terminal alkyne in this scaffold functions as a "latent" or "proximity-driven" electrophile, offering a more controlled approach.[4][11]
Mechanism of Covalent Engagement
The mechanism of action for a covalent inhibitor involves two steps: 1) reversible, non-covalent binding to the target protein (governed by the affinity constant, Kᵢ), followed by 2) irreversible covalent bond formation between the inhibitor's warhead and a nucleophilic amino acid residue (e.g., cysteine) on the protein (governed by the rate constant, kᵢₙₐ꜀ₜ).[11]
The terminal alkyne is not inherently reactive towards biological nucleophiles like thiols. However, when a molecule built from the scaffold binds with high affinity to a target's active site, the alkyne is held in close proximity and optimal orientation to a nucleophilic residue. This "proximity-driven" effect facilitates a thiol-yne addition reaction, forming a stable thioether bond without the need for a highly reactive warhead.[4][11] This approach has been successfully used to develop inhibitors for enzymes like cathepsin K.[4][11]
Logical Workflow for Covalent Inhibitor Development
The development process leverages the scaffold's bifunctionality. The amine is used to attach a "recognition element" that provides binding affinity and selectivity for the target protein, while the alkyne serves as the covalent warhead.
References
- 1. labsolu.ca [labsolu.ca]
- 2. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Alkynes in covalent enzyme inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of tert-butyl trans-4-ethynylcyclohexylcarbamate: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the molecular architecture of a compound dictates its function. Among the vast array of organic molecules, tert-butyl trans-4-ethynylcyclohexylcarbamate emerges as a significant building block, prized for its bifunctional nature. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive terminal alkyne on a rigid cyclohexyl scaffold makes it a versatile intermediate in the synthesis of complex molecular entities. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive reference for scientists engaged in the synthesis, manipulation, and analysis of this and structurally related molecules.
Molecular Structure and Conformation
The structure of this compound features a cyclohexane ring with two substituents in a trans-1,4- D-orientation. This configuration is crucial as it imparts a high degree of conformational rigidity. The bulky tert-butoxycarbonylamino and the ethynyl groups preferentially occupy equatorial positions to minimize steric hindrance, leading to a stable chair conformation. This conformational preference significantly influences the spectroscopic properties of the molecule, particularly the NMR spectrum of the cyclohexane ring protons.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Experimental Protocol for ¹H NMR:
A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer.
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~4.40 | br s | 1H | NH | The broad singlet is characteristic of a carbamate N-H proton, which often exhibits slow exchange. |
| ~3.45 | m | 1H | CH -N | This methine proton is deshielded due to the adjacent electronegative nitrogen atom. It appears as a multiplet due to coupling with the neighboring axial and equatorial protons of the cyclohexane ring. |
| ~2.15 | m | 1H | CH -C≡CH | The methine proton adjacent to the alkyne is slightly deshielded and appears as a multiplet due to coupling with the neighboring cyclohexane protons. |
| ~2.00 | s | 1H | ≡C-H | The acetylenic proton appears as a sharp singlet, a characteristic feature of terminal alkynes. |
| ~1.95 - 2.10 | m | 4H | Cyclohexyl-H (axial) | The axial protons on the cyclohexane ring typically resonate at a slightly higher field (more shielded) than their equatorial counterparts and show complex splitting patterns due to axial-axial and axial-equatorial couplings. |
| ~1.20 - 1.35 | m | 4H | Cyclohexyl-H (equatorial) | The equatorial protons are generally more deshielded than the axial protons and also exhibit complex splitting. |
| 1.45 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a highly characteristic signal for a Boc-protecting group. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR:
The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~155.0 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift. |
| ~83.5 | C ≡CH | The sp-hybridized carbon of the terminal alkyne that is not attached to the cyclohexane ring. |
| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~68.5 | C≡C H | The sp-hybridized carbon of the terminal alkyne that is attached to the hydrogen atom. |
| ~50.0 | C H-N | The methine carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |
| ~32.0 | Cyclohexyl-C | The carbons of the cyclohexane ring adjacent to the substituted carbons. |
| ~29.0 | C H-C≡CH | The methine carbon of the cyclohexane ring attached to the ethynyl group. |
| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
A small amount of the neat compound (if it is a liquid or oil) is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. If the compound is a solid, it can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.
Figure 3: Workflow for acquiring an IR spectrum.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3300 | Sharp, Strong | ≡C-H | Stretching vibration of the terminal alkyne C-H bond.[1][2] |
| ~3350 | Medium, Broad | N-H | Stretching vibration of the carbamate N-H bond.[3] |
| ~2930 & ~2850 | Strong | C-H (sp³) | Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane and tert-butyl groups.[4] |
| ~2115 | Weak, Sharp | C≡C | Stretching vibration of the carbon-carbon triple bond. This peak is often weak for terminal alkynes.[5][6] |
| ~1690 | Strong | C=O | Stretching vibration of the carbonyl group in the carbamate. This is a very characteristic and intense absorption.[7] |
| ~1520 | Medium | N-H | Bending vibration of the N-H bond (amide II band). |
| ~1250 & ~1170 | Strong | C-O | Asymmetric and symmetric stretching vibrations of the C-O bonds of the carbamate group. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol for Mass Spectrometry:
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Predicted Fragmentation Pattern (ESI-MS):
The molecular formula of this compound is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 224.32.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is dictated by the lability of the Boc protecting group.
Figure 4: Predicted major fragmentation pathways in ESI-MS.
-
Loss of isobutene (C₄H₈, 56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutene to form a carbamic acid intermediate, which can then decarboxylate. This would result in a fragment ion at m/z 168.[8][9]
-
Loss of the entire Boc group (C₅H₉O₂, 100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire tert-butoxycarbonyl group, resulting in the protonated 4-ethynylcyclohexylamine with an m/z of 124.
-
Loss of a propargyl radical (C₃H₃, 39 Da): Fragmentation of the alkyne can occur, though it is generally less favored than the loss of the Boc group. Cleavage alpha to the alkyne could result in the loss of a propargyl radical, leading to a fragment at m/z 184.[10]
Conclusion
The spectroscopic data for this compound is highly characteristic and allows for unambiguous structural confirmation. The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework, with the trans-diequatorial arrangement of the substituents on the cyclohexane ring influencing the chemical shifts and coupling patterns of the ring protons. The IR spectrum clearly indicates the presence of the key functional groups: the N-H and C=O of the carbamate, and the C≡C and ≡C-H of the terminal alkyne. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the facile loss of the Boc protecting group. This comprehensive spectroscopic analysis serves as a foundational dataset for researchers utilizing this versatile building block in their synthetic endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Ethynylcyclohexane | C8H12 | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. BOC-AMINOCYCLOHEXANE-4-MS [chemicalbook.com]
- 6. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum [chemicalbook.com]
- 9. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
tert-butyl trans-4-ethynylcyclohexylcarbamate CAS number 947141-86-8
An In-Depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate (CAS: 947141-86-8)
Abstract
This compound, holding the CAS number 947141-86-8, is a bifunctional synthetic building block of significant interest in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a Boc-protected amine, a rigid trans-cyclohexane scaffold, and a terminal alkyne, positions it as a highly valuable linker molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a plausible synthetic strategy, and its principal application in the construction of Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed click chemistry.
Physicochemical Properties and Structural Analysis
At its core, the utility of this compound stems from the distinct functionalities integrated into its structure. The molecule is comprised of three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines in organic synthesis. Its presence allows for the selective reaction of the alkyne terminus, while the nitrogen remains shielded. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the free amine for subsequent conjugation.
-
trans-Cyclohexyl Scaffold: This non-planar, rigid core provides a defined spatial arrangement and conformational constraint. In the context of linker design for bifunctional molecules like PROTACs, this rigidity is advantageous as it reduces the entropic penalty associated with binding and helps to optimize the orientation of the two ligands for effective ternary complex formation.[1][2]
-
Terminal Alkyne: The ethynyl group is a versatile functional handle, primarily exploited for its efficient participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry."[] This allows for the covalent and stable linkage to molecules bearing an azide group with exceptional yield and selectivity.[4]
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 947141-86-8 | [5] |
| Molecular Formula | C₁₃H₂₁NO₂ | [5][6] |
| Molecular Weight | 223.31 g/mol | [6] |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [5] |
| Synonyms | Trans-1-(Boc-Amino)-4-Ethynylcyclohexane, trans-N-Boc-4-ethynylcyclohexanamine | [6] |
| PubChem CID | 57538360 | [6] |
Proposed Synthesis Pathway
The synthesis would commence with a suitable Boc-protected trans-4-formylcyclohexane derivative, such as tert-butyl trans-4-formylcyclohexylcarbamate.
Caption: Proposed synthetic routes to the target compound.
Causality Behind Experimental Choices:
-
Corey-Fuchs Reaction: This two-step protocol first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide.[7][8] Subsequent treatment with a strong base, typically n-butyllithium, effects elimination and metal-halogen exchange to furnish the terminal alkyne.[9] This method is robust and high-yielding but requires stoichiometric triphenylphosphine and cryogenic temperatures with a strong, pyrophoric base, which can be a limitation for scale-up and substrate compatibility.
-
Seyferth-Gilbert/Ohira-Bestmann Homologation: This method offers a milder alternative. The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which reacts with aldehydes in the presence of a mild base like potassium carbonate in methanol to directly yield the terminal alkyne.[10][11] This one-pot procedure avoids harsh bases and cryogenic conditions, making it highly attractive for complex molecules with sensitive functional groups.[12][13]
The choice between these methods would depend on the scale of the synthesis, available reagents, and the presence of other functional groups on the starting material. For laboratory-scale synthesis of this particular molecule, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.
Core Application: Linker for PROTAC Synthesis
The primary application for this compound is as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[14]
The PROTAC Mechanism and the Role of the Linker
A PROTAC consists of a "warhead" ligand that binds the POI and an "anchor" ligand for an E3 ligase, joined by a chemical linker.[2][15] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[16] An optimal linker correctly positions the POI and E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[14]
This compound is used to build one part of this linker. Its alkyne handle is used to connect to an azide-functionalized ligand (either the warhead or the anchor) via a CuAAC reaction. The Boc-protected amine can then be deprotected and coupled to the other component of the PROTAC.
Caption: General workflow for PROTAC synthesis using the linker.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general, self-validating procedure for coupling this compound with an azide-functionalized molecule (referred to as Azide-R).
Materials and Reagents:
-
This compound (Alkyne)
-
Azide-functionalized substrate (Azide-R)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A 1:1 mixture of tert-Butanol and Water is common. Other solvent systems like DMSO/water or THF/water can be used.[17]
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use as it can oxidize.
-
Prepare a 0.5 M stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the Azide-R substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the mixture until all solids are completely dissolved.
-
-
Initiation of 'Click' Reaction:
-
To the stirred solution, add the freshly prepared sodium ascorbate solution (0.3 equivalents).
-
Following the ascorbate, add the CuSO₄ solution (0.1 equivalents). A color change (often to a yellow or greenish-yellow suspension) is typically observed, indicating the formation of the active Cu(I) catalyst.
-
Expert Note: The order of addition is crucial. The sodium ascorbate is added first to ensure a reducing environment is established before the introduction of the copper catalyst, which promotes the in situ formation of the active Cu(I) species.[17][18]
-
-
Reaction Monitoring and Completion:
-
Allow the reaction to stir vigorously at room temperature.
-
The reaction is typically complete within 1 to 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new triazole product spot/peak.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the aqueous phase three times with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual copper salts and solvent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.
-
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a strategically designed molecular building block that serves as a critical tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its combination of a protected amine, a conformationally rigid scaffold, and a click-chemistry-ready alkyne handle provides a reliable and versatile platform for the synthesis of complex bioactive molecules. The well-defined protocols for its incorporation, primarily through CuAAC, and the straightforward strategies for its synthesis underscore its value and utility for researchers aiming to construct novel therapeutics like PROTACs.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 12. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]
- 13. tutorchase.com [tutorchase.com]
- 14. chempep.com [chempep.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate, a key building block in the synthesis of various pharmacologically active molecules.
With the molecular formula C13H21NO2, this compound features a carbamate functional group, a trans-substituted cyclohexane ring, and a terminal ethynyl group.[1] This unique combination of functional groups gives rise to a nuanced solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical principles governing its solubility, offer a predicted solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination.
The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their research and development endeavors.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The solubility of this compound can be predicted by analyzing its molecular structure and the nature of its functional groups.
The key structural features influencing its solubility are:
-
Carbamate Group (-NHCOO-): This is a polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O and C-O groups). This feature suggests potential solubility in polar solvents.
-
tert-Butyl Group (-C(CH3)3): This is a bulky, non-polar alkyl group that contributes to the lipophilicity of the molecule. Its presence will enhance solubility in non-polar solvents.
-
trans-Cyclohexane Ring: The cyclohexane ring is a non-polar, aliphatic scaffold that further increases the non-polar character of the molecule.
-
Ethynyl Group (-C≡CH): The terminal alkyne is a weakly polarizable group. The sp-hybridized C-H bond can act as a very weak hydrogen bond donor.
The overall solubility of this compound will be a balance between the polar carbamate group and the predominantly non-polar remainder of the molecule.
Predicted Solubility in Different Solvent Classes
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar surface area provided by the cyclohexane and tert-butyl groups, the compound is expected to have moderate to good solubility in non-polar solvents. Van der Waals forces will be the primary intermolecular interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the carbamate group. The presence of both polar and non-polar regions in the solute suggests good solubility in solvents of intermediate polarity like THF and DCM.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. The carbamate group can form hydrogen bonds with these solvents, which should promote solubility. However, the large non-polar portion of the molecule may limit its solubility compared to smaller, more polar solutes.
-
Water: The molecule's large non-polar character is likely to make it poorly soluble in water, despite the presence of the hydrogen-bonding carbamate group.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the structural analysis and general principles of solubility.
| Solvent Class | Solvent | Predicted Solubility | Primary Intermolecular Forces |
| Non-Polar | Hexane | Moderate | Van der Waals forces |
| Toluene | Good | Van der Waals forces, π-stacking with the ethynyl group | |
| Polar Aprotic | Dichloromethane (DCM) | High | Dipole-dipole interactions, Van der Waals forces |
| Tetrahydrofuran (THF) | High | Dipole-dipole interactions, potential for weak H-bonding | |
| Acetone | Moderate to Good | Dipole-dipole interactions | |
| Acetonitrile | Moderate | Dipole-dipole interactions | |
| Dimethylformamide (DMF) | Good | Dipole-dipole interactions, H-bond accepting | |
| Dimethyl Sulfoxide (DMSO) | Good | Dipole-dipole interactions, H-bond accepting | |
| Polar Protic | Methanol | Moderate | Hydrogen bonding, Dipole-dipole interactions |
| Ethanol | Moderate | Hydrogen bonding, Dipole-dipole interactions | |
| Isopropanol | Low to Moderate | Hydrogen bonding, Dipole-dipole interactions | |
| Water | Insoluble | - |
Experimental Determination of Solubility
To obtain quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Gravimetric Analysis:
-
Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
HPLC Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.
-
-
Experimental Workflow Diagram
References
An In-depth Technical Guide to Ethynylcyclohexylcarbamate Derivatives in Research
Abstract
This technical guide provides a comprehensive overview of ethynylcyclohexylcarbamate derivatives, with a primary focus on the archetypal compound, 1-ethynylcyclohexylcarbamate, commonly known as ethinamate. Historically recognized for its role as a sedative-hypnotic, this class of compounds presents a unique scaffold for medicinal chemistry exploration. This document synthesizes the foundational knowledge on the synthesis, mechanism of action, and analytical methodologies pertinent to these derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and identifying opportunities for future investigation into the therapeutic potential of this chemical series.
Introduction: The Ethynylcyclohexylcarbamate Core
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical and proteolytic stability, its capacity to permeate cell membranes, and its resemblance to a peptide bond.[1] These attributes have led to the integration of the carbamate moiety into a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[1][2] The ethynylcyclohexylcarbamate scaffold merges the rigid, sterically defined cyclohexyl ring and the reactive ethynyl group with the versatile carbamate linker.
The most prominent member of this class is 1-ethynylcyclohexylcarbamate (ethinamate), which was formerly marketed under trade names such as Valmid® and Valamin®.[3] It was prescribed for the short-term management of insomnia due to its rapid onset of action and short elimination half-life.[3] While its clinical use has largely been superseded by newer agents, the unique chemical architecture of ethinamate and its derivatives warrants a renewed examination for their potential in modern drug discovery programs. The carbamate group can be a key element for interaction with biological targets or can be incorporated into a structure to enhance the biological activity of the parent molecule.[2]
Synthesis and Chemical Properties
The synthesis of ethynylcyclohexylcarbamate derivatives typically follows a logical and well-established reaction sequence. The general approach involves the formation of a key intermediate, 1-ethynylcyclohexanol, which is subsequently carbamoylated.
Synthesis of the Core Scaffold
The foundational step in the synthesis of these derivatives is the ethynylation of cyclohexanone. This reaction involves the addition of an acetylene nucleophile to the carbonyl carbon of cyclohexanone. The process is typically carried out under basic conditions, where a strong base is used to deprotonate acetylene, rendering it nucleophilic.
The resulting intermediate, 1-ethynylcyclohexanol, is then converted into the corresponding carbamate.[3] This can be achieved through various methods, including reaction with phosgene followed by ammonia, or by reacting the alcohol with isocyanic acid or its salts.
Chemical Stability and Properties
Carbamates, in general, are considered "amide-ester" hybrids and exhibit good chemical stability.[1] Ethinamate is stable in acidic conditions at room temperature but is susceptible to decomposition at elevated temperatures or in basic solutions, where it can undergo hydrolysis to release carbon dioxide, 1-ethynylcyclohexanol, and ammonia.[4] The reactivity of the carbamate is a crucial factor that influences not only its stability but also its pharmacological activity and potential toxicity.[5]
Mechanism of Action and Pharmacological Profile
The primary pharmacological effect of ethinamate is central nervous system (CNS) depression, leading to its sedative and hypnotic properties.[3][6] While the precise molecular mechanism has not been definitively elucidated, evidence suggests a potential interaction with the GABAergic system.
Interaction with GABAA Receptors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. The GABAA receptor, a ligand-gated ion channel, is a key target for many sedative-hypnotic drugs, including benzodiazepines and barbiturates.[7][8] These drugs typically act as positive allosteric modulators, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[9][10] It is hypothesized that ethinamate and its derivatives may exert their CNS depressant effects through a similar mechanism, although direct evidence and detailed binding studies are lacking in the available literature. The structural similarities to other carbamate CNS depressants support this proposed mechanism.[8]
Logical Relationship: Proposed Mechanism of CNS Depression
Caption: Hypothesized mechanism of CNS depression by ethynylcyclohexylcarbamate derivatives.
Other Potential Targets
Some studies have explored the interaction of carbamate esters with carbonic anhydrases.[11] However, the inhibitory activity of ethinamate on these enzymes is not considered potent enough to account for its primary pharmacological effects. Further research is needed to identify and validate the specific molecular targets of ethynylcyclohexylcarbamate derivatives.
Structure-Activity Relationships (SAR): An Area for Future Research
A critical aspect of modern drug discovery is the elucidation of structure-activity relationships (SAR), which informs the design of more potent and selective compounds. For ethynylcyclohexylcarbamate derivatives, there is a notable absence of systematic SAR studies in the public domain. However, insights can be gleaned from the broader class of carbamate-based therapeutics.
| Structural Moiety | General Observation from Carbamate Literature | Hypothesized Impact on Ethynylcyclohexylcarbamate Derivatives |
| Cyclohexyl Ring | Substitutions on the ring can influence lipophilicity, metabolic stability, and receptor binding. | Introduction of polar or non-polar groups could modulate CNS penetration and target affinity. |
| Carbamate Linker | N-substitution can affect metabolic stability and hydrogen bonding capacity.[1] | N-alkylation or N-arylation could alter the compound's interaction with its biological target and its pharmacokinetic profile. |
| Ethynyl Group | The triple bond can participate in various interactions, including π-stacking and hydrogen bonding. | Modifications, such as extension or replacement with other small, rigid groups, could probe the binding pocket and influence potency. |
The development of a diverse library of ethynylcyclohexylcarbamate analogs and their systematic biological evaluation would be a valuable endeavor to map the SAR for this scaffold.
Experimental Protocols and Analytical Methodologies
The robust characterization and quantification of ethynylcyclohexylcarbamate derivatives are essential for preclinical and clinical research. While older methods relied on gas-liquid chromatography (GLC), modern analytical techniques offer superior sensitivity, selectivity, and throughput.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and analysis of ethynylcyclohexylcarbamate derivatives.
Modern Analytical Techniques
For the analysis of carbamate derivatives in various matrices, a range of modern techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or diode-array detection, HPLC is a workhorse for the separation and quantification of small molecules. Reverse-phase chromatography is typically suitable for compounds of this polarity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma or tissue homogenates.[12] It is the gold standard for pharmacokinetic and metabolism studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of synthesized derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While an older technique, GC-MS can still be a valuable tool for the analysis of volatile and thermally stable derivatives, often after a suitable derivatization step.
Step-by-Step Protocol: LC-MS/MS for Quantification in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (a structurally similar, stable isotope-labeled analog is ideal).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Therapeutic Applications and Future Perspectives
The historical application of ethinamate as a sedative-hypnotic highlights the potential of the ethynylcyclohexylcarbamate scaffold to modulate CNS activity. While ethinamate itself has fallen out of favor due to the development of agents with more favorable safety and efficacy profiles, the core structure could serve as a starting point for the design of novel therapeutics.
The broader class of carbamates has demonstrated a wide range of biological activities, including:
-
Anticonvulsant
-
Anxiolytic
-
Muscle Relaxant
-
Anticholinesterase activity [13]
Given the CNS-penetrant nature of ethinamate, its derivatives could be explored for these and other neurological and psychiatric conditions. The key to unlocking the potential of this chemical class lies in systematic medicinal chemistry efforts to generate and screen novel analogs for a variety of biological targets. The development of a focused library of ethynylcyclohexylcarbamate derivatives could lead to the discovery of new chemical probes to study CNS pathways or even new drug candidates.
Conclusion
Ethynylcyclohexylcarbamate derivatives, represented by the historical drug ethinamate, constitute a chemical class with established CNS activity. While research into novel derivatives has been limited, the foundational knowledge of their synthesis and general pharmacological profile provides a solid platform for future exploration. The application of modern medicinal chemistry strategies and advanced analytical techniques could revitalize interest in this scaffold, potentially leading to the discovery of new therapeutic agents for a range of CNS disorders. This guide serves to consolidate the existing knowledge and to encourage further investigation into the untapped potential of these intriguing compounds.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethinamate - Wikipedia [en.wikipedia.org]
- 4. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Alkyncyclohexanol carbamates with C.N.S. depressant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Depressant - Wikipedia [en.wikipedia.org]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 11. Ethinamate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of tert-butyl trans-4-ethynylcyclohexylcarbamate
This guide provides a comprehensive technical overview of tert-butyl trans-4-ethynylcyclohexylcarbamate, a valuable building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthesis protocol, and its applications, grounding all information in established scientific principles and spectroscopic data.
Introduction and Significance
This compound, with the chemical formula C₁₃H₂₁NO₂ and a molecular weight of 223.32 g/mol , is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a terminal alkyne, a versatile functional group for "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a Boc-protected amine on a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry provides a rigid, non-aromatic scaffold that is increasingly utilized in the design of novel therapeutic agents to explore new chemical space and improve pharmacokinetic properties.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] This allows for the selective unmasking of the amine for subsequent chemical transformations. The presence of the terminal alkyne enables the covalent linkage of this scaffold to other molecules, such as proteins, peptides, or fluorescent dyes, making it a powerful tool in the development of targeted therapies, molecular probes, and bioconjugates.
Key Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1] |
| CAS Number | 947141-86-8[1][2] |
| Molecular Formula | C₁₃H₂₁NO₂[1][2] |
| Molecular Weight | 223.31 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C#C[1] |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of spectroscopic techniques. While a public crystal structure is not available, its molecular geometry can be confidently inferred from predicted and analogous spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit several key signals that confirm the connectivity and stereochemistry of the molecule. The trans-configuration of the cyclohexane ring is typically confirmed by the chemical shifts and coupling constants of the methine protons at C1 and C4.
-
Ethynyl Proton (≡C-H): A characteristic singlet is expected around δ 2.0 ppm.
-
Cyclohexane Protons (CH₂ and CH): A series of complex multiplets will appear in the aliphatic region (δ 1.0-2.2 ppm). The axial and equatorial protons will have distinct chemical shifts and coupling patterns.
-
NH Proton: A broad singlet is anticipated around δ 4.5-5.0 ppm, which is exchangeable with D₂O.
-
tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons will be observed around δ 1.45 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon framework.
-
Alkyne Carbons (C≡C): Two distinct signals are expected in the range of δ 70-85 ppm.
-
Carbamate Carbonyl (C=O): A signal will appear in the downfield region, typically around δ 155 ppm.
-
tert-Butyl Carbons: The quaternary carbon will be around δ 79 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.
-
Cyclohexane Carbons: Signals for the cyclohexane ring carbons will be present in the δ 25-50 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the carbamate.
-
C-H (sp) Stretch: A sharp, and often weak, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.
-
C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2100-2250 cm⁻¹ for the carbon-carbon triple bond.
-
C=O Stretch: A strong absorption band characteristic of the carbamate carbonyl group will be prominent in the region of 1680-1720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a characteristic fragmentation pattern is expected. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The molecular ion peak [M]⁺ at m/z = 223.31 would be observed, along with fragment ions corresponding to [M-56]⁺ and [M-100]⁺.
Synthesis Protocol
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a suitable precursor. A logical and field-proven approach involves the synthesis of the key intermediate, trans-4-ethynylcyclohexylamine, followed by its protection with a Boc group.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Boc Protection of trans-4-Ethynylcyclohexylamine
This protocol details the final step of the synthesis, which is the protection of the amine.
Reagents and Materials:
-
trans-4-Ethynylcyclohexylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-ethynylcyclohexylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a white solid.
Applications in Research and Development
The unique structural features of this compound make it a highly valuable building block in several areas of drug discovery and chemical biology.
-
Scaffold for Novel Therapeutics: The rigid trans-cyclohexyl core serves as a non-aromatic bioisostere for phenyl rings, which can lead to improved metabolic stability and solubility of drug candidates.
-
Linker for Antibody-Drug Conjugates (ADCs): The terminal alkyne provides a convenient handle for attaching cytotoxic payloads to antibodies via "click chemistry," a cornerstone of modern ADC development.
-
Synthesis of PROTACs and Molecular Glues: The ability to readily deprotect the amine allows for the incorporation of this scaffold into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that induce protein degradation.
-
Development of Chemical Probes: The alkyne group can be used to attach reporter tags, such as fluorophores or biotin, enabling the study of biological targets and pathways.
Conclusion
This compound is a strategically designed molecular scaffold that offers a powerful combination of a rigid, non-aromatic core, a versatile terminal alkyne for bioconjugation, and a readily manipulable protected amine. Its synthesis is achievable through established and reliable chemical transformations. The in-depth understanding of its molecular structure, underpinned by spectroscopic analysis, is crucial for its effective application in the design and synthesis of next-generation therapeutics and chemical biology tools. The information presented in this guide provides a solid foundation for researchers and scientists to leverage the potential of this important chemical entity in their respective fields.
References
The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Protected Alkynes
Abstract
In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability, particularly in the protection of terminal alkynes. This guide provides an in-depth exploration of the fundamental principles governing the use of Boc-protected alkynes, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices, from the initial protection and subsequent functionalization to the final deprotection, supported by mechanistic insights and field-proven protocols.
Introduction: The Significance of Terminal Alkynes and the Necessity of Protection
Terminal alkynes are foundational building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon bond-forming reactions. Their acidic proton and the linear geometry of the sp-hybridized carbons make them unique synthons for constructing complex molecules. However, the very reactivity that makes them so valuable also presents a significant challenge: the acidic alkyne proton can interfere with many common synthetic transformations, such as organometallic reactions and base-mediated processes.
This necessitates the use of a protecting group, a temporary modification of the functional group to ensure its survival during subsequent reaction steps.[1] The ideal protecting group for a terminal alkyne should be:
-
Easy to install and remove: The protection and deprotection steps should be high-yielding and tolerant of various functional groups.
-
Stable under a range of reaction conditions: The protected alkyne must withstand the conditions of subsequent synthetic steps without cleavage.
-
Orthogonal to other protecting groups: It should be possible to selectively remove the alkyne protecting group without affecting other protecting groups present in the molecule.[2]
The tert-butoxycarbonyl (Boc) group has emerged as a superior choice for alkyne protection, fulfilling these criteria with remarkable efficacy. While traditionally renowned for amine protection, its application to alkynes has unlocked new synthetic possibilities.[3][4]
The Boc Group as an Alkyne Protecting Group: Structure and Rationale
The Boc group is introduced to a terminal alkyne via the formation of a tert-butyl carbonate. This transformation effectively replaces the acidic proton with a sterically bulky and electronically withdrawing group, rendering the alkyne functionality inert to a wide range of reagents.
The choice of the Boc group is not arbitrary. Its efficacy stems from the stability of the tert-butyl cation, which is readily formed during the acidic deprotection step.[5] This inherent stability facilitates a facile and clean cleavage under mild acidic conditions, a key advantage in multi-step synthesis.[5][6]
Synthesis of Boc-Protected Alkynes: A Step-by-Step Protocol
The most common and efficient method for the synthesis of Boc-protected alkynes involves the reaction of a terminal alkyne with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: General Procedure for Boc Protection of a Terminal Alkyne
Materials:
-
Terminal alkyne (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
A suitable base (e.g., n-butyllithium, LDA, or a non-nucleophilic amine base like DBU)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
Deprotonation: Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to an appropriate temperature (typically -78 °C for strong bases like n-BuLi or 0 °C to room temperature for amine bases).
-
Acetylide Formation: Slowly add the base to the solution. The reaction is often accompanied by a color change, indicating the formation of the lithium acetylide or the corresponding salt. Stir the mixture for 30-60 minutes at the same temperature.
-
Boc Anhydride Addition: Add the Boc₂O to the reaction mixture, either neat or as a solution in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Choices:
-
Base Selection: The choice of base is critical. Strong bases like n-butyllithium ensure complete deprotonation, leading to high yields. However, for substrates with base-sensitive functional groups, a milder, non-nucleophilic amine base is preferable.
-
Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the strong base and the acetylide intermediate.
-
Temperature Control: Low temperatures during deprotonation are crucial to prevent side reactions, especially when using highly reactive organolithium reagents.
The Reactivity and Synthetic Utility of Boc-Protected Alkynes
Once protected, the Boc-alkyne moiety exhibits remarkable stability towards a variety of reaction conditions, including those involving strong nucleophiles and bases. This stability allows for a broad range of synthetic transformations to be performed on other parts of the molecule.
Directed ortho-Lithiation (DoM)
A particularly powerful application of Boc-protected alkynes is in directed ortho-lithiation (DoM) reactions.[7] The Boc-alkyne group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent aromatic ring at the ortho position.[8][9][10] This provides a highly regioselective method for the functionalization of aromatic rings.
Diagram: Directed ortho-Lithiation Workflow
Caption: Workflow for directed ortho-lithiation using a Boc-protected alkyne.
Cross-Coupling Reactions
While the Boc group effectively masks the terminal alkyne, it's important to note that direct participation in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling is generally not feasible with the protecting group in place.[11][12][13] The Sonogashira reaction requires a free terminal alkyne to form the key copper acetylide intermediate.[12][13] Therefore, deprotection is a necessary prerequisite for such transformations.
Deprotection of Boc-Alkynes: Releasing the Reactive Functionality
The removal of the Boc group is typically achieved under mild conditions, which is a significant advantage of this protecting group. The choice of deprotection method depends on the overall stability of the molecule and the presence of other sensitive functional groups.
Base-Mediated Deprotection
The most common method for the deprotection of Boc-alkynes involves treatment with a mild base.
Experimental Protocol: General Procedure for Base-Mediated Deprotection
Materials:
-
Boc-protected alkyne (1.0 equiv)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium methoxide (NaOMe))
-
A protic solvent (e.g., methanol (MeOH), ethanol (EtOH))
Procedure:
-
Dissolution: Dissolve the Boc-protected alkyne in the protic solvent.
-
Base Addition: Add the base to the solution. The amount of base can range from catalytic to stoichiometric, depending on the substrate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography if necessary.
Causality Behind Choices:
-
Base and Solvent System: The combination of a mild base and a protic solvent facilitates the cleavage of the carbonate linkage. The alkoxide generated from the solvent acts as the nucleophile.
-
Reaction Conditions: Room temperature is usually sufficient, highlighting the mildness of this deprotection method.
Thermal Deprotection
In some cases, thermal deprotection can be an effective alternative, particularly for robust molecules.[14] This method avoids the use of acidic or basic reagents.
| Deprotection Method | Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Base-Mediated | K₂CO₃, NaOMe | MeOH, EtOH | Room Temp | Mild conditions, high yields | Not suitable for base-sensitive substrates |
| Thermal | None | High-boiling solvent | High Temp | Avoids acidic/basic reagents | Requires high temperatures, potential for side reactions |
Orthogonality and Strategic Applications in Complex Synthesis
The stability of the Boc group to a wide range of conditions, coupled with its facile removal under mild basic conditions, makes it an excellent orthogonal protecting group.[2] For instance, it is stable to the acidic conditions used to remove other protecting groups like silyl ethers (e.g., TBS, TIPS) and to the hydrogenolysis conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective unmasking of different functional groups at various stages of a synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
preliminary studies involving tert-butyl trans-4-ethynylcyclohexylcarbamate
An In-depth Technical Guide to Preliminary Studies Involving tert-butyl trans-4-ethynylcyclohexylcarbamate
Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the rational design of molecular building blocks is paramount to achieving therapeutic efficacy and optimizing pharmacological profiles. Among these, bifunctional linkers—molecules possessing two distinct reactive handles—serve as critical cornerstones for constructing complex architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and sophisticated molecular probes. This guide focuses on this compound, a versatile linker that has gained prominence due to its unique combination of structural rigidity and orthogonal reactivity.
This molecule is characterized by three key features:
-
A terminal alkyne , a highly versatile functional group that serves as a substrate for powerful coupling reactions.
-
A Boc-protected amine , which provides a latent reactive site that can be unmasked under specific conditions for subsequent conjugation.
-
A trans-substituted cyclohexane ring , which acts as a rigid, non-aromatic, and three-dimensional spacer, imparting predictable spatial orientation to the connected molecular fragments.
This guide provides an in-depth analysis of the preliminary studies involving this compound, offering not just protocols but the underlying scientific rationale for its application. We will explore its core reactivity in cornerstone synthetic reactions, its strategic utility in drug development workflows, and provide field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's fundamental properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [1] |
| Molecular Formula | C₁₃H₂₁NO₂ | [2][3] |
| Molecular Weight | 223.31 g/mol | [3] |
| CAS Number | 947141-86-8 | [1][3] |
| Appearance | Typically a white to off-white solid | |
| Key Functional Groups | Terminal Alkyne, N-Boc Carbamate |
Expected Spectroscopic Signatures:
-
¹H NMR: Key signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl (Boc) group, a characteristic signal for the acetylenic proton (C≡C-H), and distinct multiplets for the cyclohexyl protons, whose chemical shifts and coupling constants would confirm the trans stereochemistry.
-
¹³C NMR: Expected signals include the quaternary and methyl carbons of the Boc group (approx. 80 and 28 ppm, respectively), and the two sp-hybridized carbons of the alkyne group (approx. 83 and 68 ppm).[4]
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the sharp, weak C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[5]
Core Applications in Synthetic Chemistry
The synthetic utility of this linker is primarily derived from its terminal alkyne, which enables participation in two of the most robust and widely used transformations in modern organic synthesis: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[6][7] This reaction allows for the direct attachment of the cyclohexane scaffold to aromatic and heteroaromatic systems, which are prevalent in pharmaceutically active molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition with the aryl/vinyl halide.[7] A copper(I) co-catalyst (e.g., CuI) is crucial for the traditional mechanism; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide.[6][9]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or 1,4-dioxane are used to prevent quenching of the catalyst and reagents.[6][8]
-
Copper-Free Protocols: Recent advancements focus on copper-free conditions to avoid potential cytotoxicity or catalyst contamination issues, which are particularly important in pharmaceutical synthesis.[9] These systems often require alternative bases or additives to facilitate the catalytic cycle.
Experimental Protocol: Typical Sonogashira Coupling
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
Anhydrous triethylamine (TEA) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by triethylamine.
-
Add this compound to the stirring mixture.
-
Heat the reaction to the desired temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[10] The premier example is the CuAAC reaction, which joins a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11] This transformation is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The alkyne on our title compound makes it an ideal partner for conjugating to azide-modified proteins, small molecules, or surfaces.
Causality Behind Experimental Choices:
-
Catalyst: The reaction requires a copper(I) catalyst. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[12] This avoids the need to handle potentially unstable Cu(I) salts directly.
-
Solvent System: The reaction is famously tolerant of a wide range of solvents, including aqueous mixtures like t-BuOH/H₂O or DMF/H₂O.[12] This compatibility is a major reason for its widespread use in bioconjugation.
-
Regioselectivity: Unlike the thermal Huisgen cycloaddition which can produce a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted triazole product, ensuring a single, well-defined molecular structure.[10]
Experimental Protocol: Typical CuAAC "Click" Reaction
Objective: To conjugate this compound with an organic azide.
Materials:
-
Organic azide (1.0 equiv)
-
This compound (1.0-1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Procedure:
-
In a vial, dissolve the organic azide and this compound in the t-butanol/water solvent mixture.
-
In a separate small vial, prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.
-
To the stirring solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can often be isolated in high purity without chromatography, but it can be purified by column chromatography if necessary.[10]
Caption: Conceptual workflow of the CuAAC reaction.
Strategic Role in Drug Development
The true power of this compound is realized when its structural features and orthogonal reactivity are leveraged in a multi-step drug development workflow.
The Advantage of the Cyclohexyl Scaffold
Linker design is a critical determinant of a conjugate drug's stability, pharmacokinetics (PK), and efficacy.[][14][15] While simple alkyl chains or poly(ethylene glycol) (PEG) linkers offer flexibility, rigid scaffolds like the trans-cyclohexyl ring provide several advantages:
-
Conformational Rigidity: It prevents unwanted folding or collapse of the linker, ensuring a well-defined distance and spatial relationship between the two conjugated partners.[16]
-
Improved Physicochemical Properties: As a non-aromatic, lipophilic spacer, it can help modulate the overall solubility and membrane permeability of the final conjugate, potentially improving its PK profile.[16]
-
Stereochemical Precision: The trans configuration places the two functional groups on opposite sides of the ring in a diaxial or diequatorial orientation, providing a linear and predictable vector for conjugation.
The Orthogonal Synthesis Workflow
The molecule's design, with a reactive alkyne and a protected amine, enables a powerful and logical synthetic sequence. The alkyne can be modified first, as it is generally unreactive under the conditions required for Boc-group removal or subsequent amine chemistry. Conversely, the Boc group is stable to the neutral or basic conditions of Sonogashira and CuAAC reactions. This orthogonality allows for a stepwise construction of complex molecules.
Protocol: Boc-Group Deprotection
Objective: To deprotect the carbamate to reveal the primary amine after the alkyne has been functionalized.
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Caption: A logical workflow leveraging the linker's orthogonal functionalities.
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its combination of a rigid scaffold and orthogonally reactive functional groups provides chemists with a reliable and versatile platform for synthesizing complex molecules with a high degree of control. The preliminary studies centered on its core reactivity in Sonogashira and CuAAC reactions have validated its role as a powerful linker.
Future applications will undoubtedly see this and structurally similar linkers incorporated into next-generation therapeutics.[17] The ability to precisely control the distance and orientation between a targeting moiety and a therapeutic payload is critical for optimizing the therapeutic index of ADCs and the efficiency of PROTACs. As our understanding of structure-activity relationships deepens, the demand for well-defined, rigid linkers like this compound will only continue to grow, solidifying its place in the modern medicinal chemist's toolbox.
References
- 1. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 2. This compound | C13H21NO2 | CID 57538360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of tert-butyl trans-4-ethynylcyclohexylcarbamate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linker for Precision Drug Design
In the intricate landscape of modern medicinal chemistry, the rational design of therapeutic agents increasingly relies on modular building blocks that offer precise control over molecular architecture. Among these, tert-butyl trans-4-ethynylcyclohexylcarbamate has emerged as a valuable bifunctional linker, prized for its unique combination of a rigid alicyclic scaffold and two orthogonally reactive functional groups: a terminal alkyne and a Boc-protected amine.
This guide provides a detailed exploration of the applications of this versatile linker in drug discovery, with a focus on its role in the construction of complex therapeutic modalities such as targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind its selection in drug design, provide detailed, field-proven protocols for its synthesis and application, and present visual workflows to enhance understanding.
Compound Profile:
| Property | Value |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1] |
| CAS Number | 947141-86-8[1] |
| Molecular Formula | C13H21NO2[1] |
| Molecular Weight | 223.32 g/mol [1] |
| Structure | A trans-1,4-disubstituted cyclohexane ring bearing a tert-butoxycarbonyl (Boc) protected amine and a terminal ethynyl (alkyne) group. |
The Rationale for a Rigid Cyclohexyl Scaffold
The trans-1,4-disubstituted cyclohexane core of this compound is not a passive spacer. Its rigid, chair-like conformation imparts a well-defined and predictable spatial arrangement between the molecular fragments it connects. This is a critical feature in drug design, particularly for molecules that must simultaneously engage two distinct biological entities, such as a target protein and an E3 ligase in the case of PROTACs. The rigidity of the cyclohexyl linker can enhance the cooperativity of binding to these two proteins, leading to the formation of a stable ternary complex, which is essential for efficient protein degradation.
Core Applications in Drug Discovery
The true utility of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine provides a stable, yet readily deprotectable handle for amide bond formation or other nucleophilic additions, while the terminal alkyne is a versatile functional group for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Application 1: Synthesis of Targeted Covalent Inhibitors
The ethynyl group can be a precursor to an acrylamide moiety, a common warhead in targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific amino acid residue (often a cysteine) in the active site of a target protein, leading to irreversible inhibition. A notable example of this strategy is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.
Application 2: Construction of PROTACs and Molecular Glues
As a bifunctional linker, this compound is ideally suited for the synthesis of PROTACs. The linker bridges a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. The terminal alkyne allows for the facile connection to one of these ligands via click chemistry, while the amine (after deprotection) can be acylated with the other ligand.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the Corey-Fuchs reaction starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate.
References
Application Notes and Protocols for the Utilization of tert-butyl trans-4-ethynylcyclohexylcarbamate as a Bifunctional Linker
Introduction: A Versatile Scaffold for Advanced Bioconjugation
In the landscape of modern drug development and chemical biology, the precise and stable connection of molecular entities is paramount. Bifunctional linkers serve as the critical bridges in constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized biomolecules for imaging and diagnostics.[1] We introduce tert-butyl trans-4-ethynylcyclohexylcarbamate , a heterobifunctional linker designed for versatility and control in sequential conjugation strategies.
This linker possesses two key functionalities at opposing ends of a rigid cyclohexyl core: a terminal alkyne and a Boc-protected amine. The alkyne group is primed for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling covalent linkage to azide-modified molecules with exceptional specificity.[2][3] The tert-butyloxycarbonyl (Boc) protected amine provides a stable, latent reactive site that can be selectively deprotected under acidic conditions to reveal a primary amine, ready for subsequent conjugation via standard amide bond formation or other amine-specific chemistries.[4]
The defining feature of this linker is its trans-cyclohexyl spacer. Unlike flexible alkyl or PEG linkers, the cyclohexane ring introduces conformational rigidity, which can be advantageous in applications like PROTACs by pre-organizing the molecule into a bioactive conformation and improving metabolic stability.[5][6] This rigid, non-aromatic scaffold provides a defined spatial separation between conjugated partners, a critical parameter in optimizing the biological activity of the final construct.
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in a two-stage bioconjugation workflow.
Physicochemical and Handling Information
A thorough understanding of the linker's properties is essential for its successful application. The following table summarizes key physicochemical data.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₁NO₂ | [1] |
| Molecular Weight | 223.31 g/mol | [1] |
| CAS Number | 947141-86-8 | [1] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO) | Inferred |
| Storage | Store at room temperature in a dry, well-ventilated place. | Generic |
Safety Precautions: Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Applications and Experimental Protocols
The utility of this compound lies in its ability to facilitate a sequential conjugation strategy. First, the alkyne is utilized in a CuAAC reaction. Subsequently, the Boc group is removed to enable a second conjugation step.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using tert-butyl trans-4-ethynylcyclohexylcarbamate
Introduction: The Versatility of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry, drug discovery, and materials science.[1][2] Though not found in nature, this aromatic ring system serves as a valuable pharmacophore due to its unique physicochemical properties.[2] It exhibits a large dipole moment, is capable of hydrogen bonding, and is remarkably stable to metabolic degradation, acidic and basic hydrolysis, as well as oxidative and reductive conditions.[3] These characteristics make the 1,2,3-triazole an excellent linker or core scaffold in the design of novel therapeutic agents and functional materials.[4][5] Its applications are extensive, ranging from anticancer, antimicrobial, and antiviral agents to corrosion inhibitors and fluorescent probes.[5][6][7]
The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][8] This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, making it an ideal method for the rapid generation of diverse compound libraries.[8][9]
This application note provides a detailed guide for the synthesis of 1,2,3-triazoles utilizing tert-butyl trans-4-ethynylcyclohexylcarbamate as a key building block. We will delve into the mechanistic underpinnings of the CuAAC reaction, present a step-by-step protocol for a model synthesis, and discuss the significance of the resulting products in the context of drug development.
The Key Reagent: this compound
This compound is a bifunctional molecule that incorporates a terminal alkyne for participation in the CuAAC reaction and a Boc-protected amine. The trans-cyclohexyl scaffold is a particularly interesting linker element in drug design. Its rigid, non-planar structure can impart favorable conformational properties to a molecule, potentially enhancing binding affinity to biological targets.[10] Furthermore, the Boc-protecting group offers a convenient handle for further synthetic modifications, allowing for the facile introduction of additional functionalities after the triazole ring has been formed.[11] This strategic design enables the construction of complex molecular architectures with potential therapeutic applications.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction is a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism involving the copper(I)-catalyzed coupling of a terminal alkyne with an azide.
Mechanism of the CuAAC Reaction
The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:
-
Formation of a Copper(I)-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.
This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers.[8]
Experimental Protocol: Synthesis of tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate
This protocol details the synthesis of a model 1,2,3-triazole from this compound and benzyl azide.
Materials and Reagents
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a 1,2,3-triazole.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M final concentration). To this solution, add benzyl azide (1.05 eq).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the aqueous solution of sodium ascorbate, followed by the aqueous solution of copper(II) sulfate pentahydrate.[9] The reaction mixture will typically turn cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate as a white solid.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Alkyne:Azide) | 1 : 1.05 | A slight excess of the azide can help drive the reaction to completion. |
| Solvent | t-BuOH / H₂O (1:1) | A common solvent system for CuAAC that solubilizes both organic and inorganic reagents. |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst from the stable and inexpensive Cu(II) salt.[9] |
| Catalyst Loading | 10 mol % CuSO₄·5H₂O, 30 mol % Sodium Ascorbate | Sufficient to ensure a reasonable reaction rate without excessive copper contamination. |
| Temperature | Room Temperature | The CuAAC reaction is highly efficient and typically proceeds readily at ambient temperature.[12] |
| Reaction Time | 2 - 4 hours | Typical timeframe for completion, but should be monitored by TLC. |
| Expected Yield | >90% | The CuAAC is a high-yielding reaction. |
Characterization of the Synthesized Triazole
The structure and purity of the synthesized tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the triazole proton (a singlet typically around δ 7.5-8.0 ppm), the benzylic protons of the benzyl group (a singlet around δ 5.5 ppm), and the aromatic protons of the benzyl group. The protons of the cyclohexyl ring and the tert-butyl group will also be present in their respective regions.[13]
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region, typically between δ 120-150 ppm. The benzylic carbon and the carbons of the cyclohexyl and tert-butyl groups will also be observable.[14]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.[15]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials provides evidence for the formation of the triazole ring.
Applications in Drug Discovery and Development
The synthesized tert-butyl trans-4-(1-aryl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamates are valuable intermediates in drug discovery. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized.[11] This allows for the attachment of various pharmacophores, solubilizing groups, or targeting moieties.
The triazole-cyclohexyl-carbamate scaffold can be viewed as a versatile linker system. In the context of antibody-drug conjugates (ADCs), for instance, such linkers play a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody.[16] The stability of the triazole ring ensures that the payload remains attached to the antibody in circulation, while the cyclohexyl spacer can provide optimal spatial orientation for target binding and subsequent drug release.[1]
Furthermore, the ability to rapidly synthesize a library of analogues by varying the azide component in the CuAAC reaction makes this an attractive approach for structure-activity relationship (SAR) studies.[17] This allows for the fine-tuning of the pharmacological properties of the lead compounds to optimize their efficacy and safety profiles.
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. The resulting products are versatile intermediates with significant potential in drug discovery and development, particularly as linkers or core scaffolds for novel therapeutic agents. The detailed protocol and discussion provided herein serve as a comprehensive guide for researchers in the field.
References
- 1. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 7. Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. nbinno.com [nbinno.com]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. rsc.org [rsc.org]
- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. op.niscpr.res.in [op.niscpr.res.in]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. Studying synergism of methyl linked cyclohexyl thiophenes with triazole: synthesis and their cdk5/p25 inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tert-butyl trans-4-ethynylcyclohexylcarbamate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Non-Aromatic, Rigid Scaffold
In contemporary medicinal chemistry, there is a significant strategic shift away from flat, aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to improve physicochemical properties, enhance target specificity, and explore novel chemical space.[1][2] Aromatic compounds, while historically central to drug design, can present challenges related to metabolic instability and broad binding profiles.[3] Non-aromatic, rigid scaffolds offer a compelling alternative by providing precise vectoral orientation of functional groups, which can lead to improved solubility and more favorable biological properties.[1]
Tert-butyl trans-4-ethynylcyclohexylcarbamate is an exemplary building block that embodies this modern design philosophy. It features a rigid trans-1,4-disubstituted cyclohexane core that acts as a non-aromatic spacer. This core is decorated with two orthogonally reactive functional groups: a terminal alkyne and a Boc-protected amine.
-
Terminal Alkyne (-C≡CH): A versatile handle for powerful carbon-carbon bond-forming reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and the Sonogashira cross-coupling.[4][5]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for amines. Its facile removal under acidic conditions allows for late-stage functionalization of the molecule, providing a critical diversification point in a synthetic route.[6][7]
This unique combination of a rigid 3D scaffold and dual, orthogonally addressable functional groups makes this compound a privileged structure for library synthesis and lead optimization campaigns in drug discovery.[8][9]
Physicochemical & Structural Data
A clear understanding of a building block's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [10] |
| CAS Number | 947141-86-8 | [11] |
| Molecular Formula | C₁₃H₂₁NO₂ | [11] |
| Molecular Weight | 223.31 g/mol | [11] |
| PubChem CID | 57538360 | [12] |
Core Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and bioorthogonality.[4] It enables the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[13] This reaction is exceptionally valuable for conjugating the cyclohexane scaffold to other molecules of interest, such as small-molecule fragments, peptides, or imaging agents.[14]
Rationale and Mechanistic Insight
The reaction is catalyzed by a copper(I) species, which dramatically accelerates the cycloaddition compared to the uncatalyzed thermal process.[13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4][15] The use of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in aqueous or biological media to protect the Cu(I) from oxidation and enhance reaction rates.[15][16] The triazole ring formed is not just a passive linker; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, often contributing favorably to target binding.
Detailed Protocol for CuAAC
This protocol describes a general procedure for the coupling of this compound with a generic azide partner (R-N₃).
Materials:
-
This compound (1.0 equiv)
-
Azide compound (R-N₃) (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 equiv, 5-10 mol%)
-
Sodium Ascorbate (0.2-0.5 equiv, 20-50 mol%)
-
Solvent: A 1:1 mixture of t-butanol and water is commonly effective.
-
Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar.
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound (1.0 equiv) and the azide partner (1.0-1.2 equiv).
-
Solvent Addition: Add the t-butanol/water solvent system to dissolve the reactants. A typical concentration is 0.1 M. Stir the mixture to ensure homogeneity.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.
-
Causality Note: Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst. It is added first to ensure a reducing environment is established before the copper is introduced, preventing oxidative homocoupling of the alkyne.[13]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure triazole product.
CuAAC Experimental Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Application II: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly effective method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide/triflate.[17][18] This reaction is indispensable for attaching the cyclohexane scaffold directly to aromatic or heteroaromatic systems, which are common pharmacophores in drug candidates.
Rationale and Mechanistic Insight
The reaction is co-catalyzed by palladium and copper complexes.[5][19] The catalytic cycle involves two interconnected parts:
-
Palladium Cycle: Oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium complex.[20] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[18]
Detailed Protocol for Sonogashira Coupling
This protocol provides a general method for coupling this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl or vinyl halide/triflate (e.g., Ar-Br) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry.
Procedure:
-
Inert Atmosphere Setup: Place the palladium catalyst and CuI into a dry Schlenk flask equipped with a stir bar. Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[17]
-
Causality Note: This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst and promote undesirable side reactions like Glaser coupling.[18]
-
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent and Base: Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Reaction Execution: Stir the reaction mixture at the desired temperature, typically ranging from room temperature to 80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-24 hours.
-
Workup:
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing the pad with the reaction solvent.[17]
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Sonogashira Coupling Experimental Workflow
Caption: Workflow for Palladium/Copper-Catalyzed Sonogashira Coupling.
Core Application III: Boc Deprotection for Further Functionalization
The Boc group provides a robust protection of the amine that is stable to the conditions of both CuAAC and Sonogashira coupling. Its removal unmasks a primary amine, which serves as a key site for subsequent diversification, such as amide bond formation, reductive amination, or sulfonylation.
Rationale and Mechanistic Insight
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[7] The mechanism involves protonation of the carbamate carbonyl, which facilitates the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] Milder methods, such as using oxalyl chloride in methanol, have also been developed for substrates sensitive to strong acids.[21]
Detailed Protocol for Boc Deprotection
This protocol describes a standard procedure using trifluoroacetic acid.
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% v/v solution in a solvent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Reaction vessel with stir bar.
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM in the reaction vessel.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.
-
Causality Note: The reaction is often exothermic, so cooling prevents potential side reactions. The tert-butyl cation generated can cause side reactions (e.g., alkylation of electron-rich aromatics); scavengers like triethylsilane can be added if this is a concern.
-
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is the amine salt (e.g., trifluoroacetate salt). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) or by passing it through a basic ion-exchange resin.
-
Extract the free amine into an organic solvent, dry the organic layer, and concentrate to yield the final product.
-
-
Purification: The product is often pure enough for the next step, but can be purified by chromatography or crystallization if necessary.
Boc Deprotection Reaction Scheme
Caption: General scheme for the acid-catalyzed deprotection of a Boc-amine.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid, non-aromatic core provides an excellent scaffold for creating molecules with improved three-dimensionality and physicochemical properties. The presence of two orthogonal, highly valuable functional groups—the terminal alkyne and the Boc-protected amine—allows for a modular and highly efficient approach to the synthesis of diverse chemical libraries. The protocols detailed herein for CuAAC, Sonogashira coupling, and Boc deprotection provide researchers with reliable methods to leverage this scaffold in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Abiotic scaffolds in medicinal chemistry: not a waste of chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 11. labsolu.ca [labsolu.ca]
- 12. This compound | C13H21NO2 | CID 57538360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. axispharm.com [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocols: Harnessing Tert-butyl trans-4-ethynylcyclohexylcarbamate for Advanced Polymer Synthesis
Introduction: A Versatile Building Block for Functional Polytriazoles
In the landscape of modern polymer chemistry, the demand for materials with precisely engineered functionalities is ever-increasing. tert-butyl trans-4-ethynylcyclohexylcarbamate has emerged as a highly valuable monomer for the synthesis of advanced polymers. Its unique structure, featuring a terminal alkyne for "click" chemistry, a bulky, conformationally rigid cyclohexyl ring, and a Boc-protected amine, offers a tripartite advantage for researchers in materials science and drug development.
The terminal alkyne group makes this monomer an ideal candidate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and mild reaction conditions.[1][2][] This allows for the straightforward synthesis of well-defined polytriazoles. The trans-cyclohexyl moiety imparts rigidity and thermal stability to the polymer backbone, while the tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected post-polymerization, providing a reactive handle for further functionalization, such as the attachment of bioactive molecules, or for altering the polymer's solubility and charge characteristics.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into polymer chains. We present detailed, field-proven protocols for its polymerization via CuAAC, the subsequent characterization of the resulting polymer, and the post-polymerization modification through Boc deprotection.
Chemical Profile of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [7] |
| CAS Number | 947141-86-8 | [7][8] |
| Molecular Formula | C₁₃H₂₁NO₂ | [8][9] |
| Molecular Weight | 223.31 g/mol | [8][9] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [7][8] |
Polymerization Workflow: From Monomer to Functional Polymer
The overall strategy involves a three-stage process:
-
CuAAC Polymerization: Copolymerization of this compound with a suitable diazide monomer to form a Boc-protected polytriazole.
-
Polymer Characterization: Analysis of the polymer's molecular weight, structure, and thermal properties.
-
Post-Polymerization Modification: Deprotection of the Boc group to yield a functionalized polytriazole with primary amine side chains.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. labsolu.ca [labsolu.ca]
Application Notes & Protocols: Leveraging tert-butyl trans-4-ethynylcyclohexylcarbamate in Advanced Materials Synthesis
This guide provides an in-depth exploration of tert-butyl trans-4-ethynylcyclohexylcarbamate, a uniquely structured bifunctional molecule, and its applications in modern materials science. Designed for researchers, scientists, and development professionals, these notes detail the causality behind its use and provide robust protocols for its implementation in polymer synthesis, surface functionalization, and the design of complex molecular architectures like liquid crystals.
Introduction: A Multifaceted Molecular Building Block
This compound (molecular formula: C₁₃H₂₁NO₂) is a versatile organic building block prized for its distinct structural components, which can be leveraged for multi-stage, high-efficiency synthesis.[1][2] Its utility arises from the orthogonal reactivity of its three key features:
-
The Terminal Alkyne (-C≡CH): This functional group is the molecule's primary reactive site for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high yield, specificity, and tolerance of a wide range of other functional groups, making it an ideal ligation tool.[3][4]
-
The trans-Cyclohexyl Ring: This non-aromatic, rigid core acts as a robust spacer. Its trans configuration ensures a linear, well-defined geometry. This rigidity is crucial for imparting thermal stability and influencing molecular packing in materials like high-performance polymers and liquid crystals.[5][6]
-
The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a stable protecting group for the amine.[7] This renders the amine inert during the initial alkyne-based modifications. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for a second stage of functionalization.
This combination of a primary "click" handle, a rigid structural core, and a latent functional group makes this molecule an exceptional tool for creating well-defined, functional materials.
Section 1: Core Application - A Click Chemistry Linchpin
The terminal alkyne of this compound is perfectly suited for the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[8][] This reaction's near-perfect efficiency and mild conditions allow for its widespread use in conjugating our molecule of interest to polymers, surfaces, and biomolecules. The copper-catalyzed variant specifically yields the 1,4-disubstituted triazole isomer, ensuring regiochemical control.[4]
Application Protocol 1: Polymer Side-Chain Functionalization
This protocol describes how to graft this compound onto a polymer backbone containing azide functional groups (e.g., poly(glycidyl methacrylate) post-modified with sodium azide). This "grafting-to" approach enriches the polymer with the rigid cyclohexyl-Boc-amine moiety.
Experimental Workflow: Polymer Grafting
References
- 1. labsolu.ca [labsolu.ca]
- 2. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-butyl trans-4-ethynylcyclohexylcarbamate Click Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on reactions involving tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high yields and purity.
The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency, selectivity, and broad applicability in fields like drug discovery and bioconjugation.[1][] However, like any powerful tool, its successful implementation requires an understanding of the key parameters that govern its performance. This guide provides in-depth, experience-based insights to help you navigate the nuances of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your click reactions with this compound. The solutions provided are based on established protocols and an understanding of the reaction mechanism.
Issue 1: Low or No Product Yield
A common frustration is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to the activity of the copper catalyst or the integrity of the reagents.
Q: I've set up my reaction, but after the expected reaction time, I see little to no formation of my desired triazole product. What's going wrong?
A: Low yield is frequently due to the inactivation of the copper catalyst or issues with your starting materials. Here’s a systematic approach to diagnosing the problem:
1. Is the Copper Catalyst Active?
The active catalyst in the CuAAC reaction is the Cu(I) oxidation state.[3] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[3]
-
Solution:
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to convert any oxidized Cu(II) back to Cu(I).[4][5] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[6]
-
Degas Solvents: To minimize the oxidation of Cu(I), remove dissolved oxygen from your reaction mixture by sparging with an inert gas like argon or nitrogen.[7]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox provides the best protection against oxygen.[7] Even simply capping the reaction tube is beneficial to minimize oxygen exposure.[7][8]
-
2. Are Your Reagents Pure and the Stoichiometry Correct?
The purity of your this compound, your azide partner, and your solvents can significantly impact the reaction.[6]
-
Solution:
-
Verify Purity: Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.
-
Optimize Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically sufficient, using a slight excess (1.1-2 fold) of one reagent can sometimes drive the reaction to completion.
-
3. Is a Stabilizing Ligand Being Used?
Ligands are critical for stabilizing the active Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[3][9]
-
Solution:
-
Employ a Ligand: For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or mixed aqueous/organic systems, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal.[3][10] A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[6][11]
-
Below is a troubleshooting workflow to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Prominent Side Reactions
The appearance of unexpected products can complicate purification and reduce the yield of your desired triazole.
Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating my product. What are the likely side reactions, and how can I minimize them?
A: The most common side reaction is alkyne homocoupling (Glaser coupling), but other issues can also arise.
1. Alkyne Homocoupling (Glaser Coupling)
This is the most prevalent side reaction, where the terminal alkyne of this compound couples with itself to form a diacetylene byproduct. This process is promoted by the presence of oxygen and an insufficient amount of reducing agent.[7]
-
Solution:
2. Biomolecule Degradation (for Bioconjugation)
When conjugating this compound to sensitive biomolecules like proteins, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can cause damage.[7][11]
-
Solution:
-
Use a Protective Ligand: A biocompatible, water-soluble ligand like THPTA is highly recommended to protect biomolecules. A higher ligand-to-copper ratio (e.g., 5:1) can offer additional protection.[11][12]
-
Include Additives: Aminoguanidine can be a useful additive to intercept byproducts of ascorbate oxidation that might otherwise react with your biomolecule.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical execution of click reactions with this compound.
Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?
A: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[10] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your this compound and azide substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[10][12]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[10]
Q2: Can the solvent affect the yield of my CuAAC reaction?
A: Yes, the choice of solvent is important. The CuAAC reaction is known to be effective in a wide range of solvents, and the primary consideration should be the solubility of all reactants.[10][13] Mixtures of water and organic solvents like DMSO, THF, or tBuOH are commonly used.[4][10] For bioconjugation, aqueous buffers are typical.[10] It's worth noting that the reaction rate has been observed to accelerate in water.[1]
| Solvent System | Typical Applications | Considerations |
| Water/t-BuOH | General purpose | Good for a wide range of substrates. |
| Water/DMSO | Bioconjugation, poorly soluble substrates | DMSO can help solubilize hydrophobic molecules.[8] |
| THF/Water | General organic synthesis | Good balance of polarity. |
| Neat (no solvent) | Small scale, simple substrates | Can be very efficient for some reactions.[14][15] |
| Deep Eutectic Solvents (DES) | Green chemistry applications | Can offer high yields and catalyst recycling.[16][17] |
Q3: How does temperature influence the reaction?
A: CuAAC reactions are generally performed at room temperature.[10] However, if the reaction is sluggish, particularly with sterically hindered substrates, gentle heating to 40-50°C can be applied.[10] For some systems, higher temperatures may be required to achieve a reasonable reaction rate.[5][8]
Q4: How do I remove the copper catalyst from my final product?
A: Residual copper can be a concern, especially for biological applications.
-
Aqueous Workup with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering and removing the copper ions.[18]
-
Chromatography: Standard column chromatography is often sufficient to separate the triazole product from the copper catalyst and other reagents.[18]
-
Specialized Resins: Copper-scavenging resins can also be used for efficient removal.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the azide solution.
-
Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Allow this to sit for a minute.[10]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the reaction and allow it to proceed at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, the reaction can be quenched and worked up according to the properties of your product (e.g., extraction, precipitation, or direct purification by chromatography).
-
Visualization of the CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tert-butyl trans-4-ethynylcyclohexylcarbamate. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design. This is a common challenge for molecules that balance large non-polar scaffolds with specific polar functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound, and why is it often poorly soluble?
A: The solubility profile of this compound is dictated by its molecular structure. It possesses a large, non-polar framework consisting of a cyclohexane ring and a bulky tert-butyl group. These features make the molecule inherently hydrophobic, or "water-fearing."
Conversely, the carbamate functional group (-NH-C(=O)-O-) introduces polarity and the capacity for hydrogen bonding.[1][2] However, the influence of this single polar group is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in aqueous solutions.
Based on structural analogs, we can predict the following:
-
Aqueous Solubility: Expected to be very low. Similar, less hydrophobic structures like trans-4-(Boc-amino)cyclohexylamine are only slightly soluble in water.[3]
-
Organic Solvent Solubility: Expected to be significantly better in a range of organic solvents. The related cis-4-(Boc-amino)cyclohexylamine is soluble in methanol and ethyl acetate.[4] Another alkyne-containing Boc-protected amine, N-Boc-4-pentyne-1-amine, is highly soluble in DMSO (≥ 50 mg/mL).[5]
Therefore, the primary challenge arises when attempting to introduce this compound into aqueous systems, such as buffers for biological assays.
Q2: I am struggling to dissolve the compound in my aqueous buffer for a biological assay. What is the recommended procedure?
A: Direct dissolution in an aqueous buffer is highly unlikely to succeed. The standard and most effective methodology is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.
This process follows a logical workflow to minimize precipitation and maximize the final concentration.
Caption: Recommended workflow for aqueous sample preparation.
See the detailed protocols below for a step-by-step guide. The key is to add the concentrated organic stock to a vortexing or rapidly stirring buffer to ensure immediate dispersion, which minimizes localized high concentrations that can trigger precipitation.
Q3: If precipitation occurs upon dilution, what are my options?
A: Precipitation, or "crashing out," happens when the compound's concentration exceeds its solubility limit in the final mixed-solvent system. Here are several effective strategies to overcome this, categorized as physical and chemical modifications.[6]
-
Co-solvency: This is the most common and effective technique.[7] By including a small percentage (typically 1-5%) of a water-miscible organic solvent in your final aqueous buffer, you increase the overall polarity of the solvent system, making it more hospitable to your compound.[8][9] The most frequently used co-solvents for biological assays are DMSO and ethanol due to their relatively low toxicity at these concentrations.[6]
-
Micellar Solubilization (Surfactants): For highly intractable compounds, adding a low concentration of a non-ionic surfactant can dramatically improve solubility. Surfactants form microscopic micelles in which the hydrophobic core sequesters your compound, while the hydrophilic shell keeps the entire complex dissolved in water.
-
Recommended Surfactants: Tween-80 or Pluronic® F-68 at a final concentration of 0.1-1%.
Caption: Hydrophobic drug sequestered within a surfactant micelle.
-
-
Particle Size Reduction: While less common for analytical solutions, techniques like sonication can help break down micro-precipitates and transiently increase the dissolution rate.[10] This is more applicable during the initial stock preparation than for the final aqueous dilution.
Q4: What are the best all-purpose organic solvents for this compound for synthesis or purification purposes?
A: For non-aqueous applications, the compound should exhibit good solubility in a variety of common laboratory solvents. The choice of solvent depends on the specific application (e.g., reaction, chromatography).
| Solvent Category | Recommended Solvents | Suitability & Rationale | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF, DMA | Excellent for creating highly concentrated stock solutions due to strong solvating power. | High |
| Halogenated | Dichloromethane (DCM), Chloroform | Ideal for organic reactions, extractions, and silica gel chromatography. | High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good for reactions, especially those involving organometallics or requiring a non-protic medium. | Moderate to High |
| Esters | Ethyl Acetate (EtOAc) | Common solvent for chromatography and extractions. A related compound is soluble in it.[4] | Moderate |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Can be used for stock solutions and some reactions. A related compound is soluble in MeOH.[4] | Moderate |
| Non-polar Alkanes | Hexanes, Pentane, Heptane | Poor solubility. Primarily used as anti-solvents for precipitation or trituration. | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To create a 20 mM stock solution of this compound (MW: 223.32 g/mol ) in 100% DMSO.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
2.0 mL microcentrifuge tube
Procedure:
-
Weigh Compound: Accurately weigh 4.47 mg of the compound and place it into the 2.0 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of 100% DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex at high speed for 1-2 minutes.
-
Inspect: Visually inspect the solution to ensure all solid material has dissolved. If not, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer Using a Co-solvent
Objective: To prepare a 20 µM working solution in a phosphate-buffered saline (PBS) solution containing 1% DMSO as a co-solvent.
Materials:
-
20 mM stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Co-solvent Buffer: For a final volume of 10 mL, prepare a PBS solution containing 1% DMSO. This is achieved by adding 100 µL of DMSO to 9.9 mL of PBS. Mix thoroughly.
-
Calculate Dilution: To achieve a 20 µM final concentration from a 20 mM stock, a 1:1000 dilution is required. For a 10 mL final volume, you will need 10 µL of the stock solution.
-
Perform Dilution: a. Place the 10 mL of 1% DMSO/PBS buffer in a conical tube. b. Begin vortexing or rapidly stirring the buffer. c. While the buffer is mixing, add the 10 µL of the 20 mM stock solution dropwise or by dispensing the pipette tip below the liquid surface.
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Inspect: The final solution should be clear. If any cloudiness or precipitate is observed, the final concentration may be too high for this co-solvent system, and further troubleshooting (e.g., adding a surfactant) may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-4-(Boc-amino)cyclohexylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Systems for Tert-butyl trans-4-ethynylcyclohexylcarbamate Reactions
Welcome to the Technical Support Center for reactions involving tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical development, ensuring high-yielding and reproducible coupling reactions is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The primary reaction for this substrate is the Sonogashira cross-coupling, a powerful method for forming C(sp)-C(sp²) bonds.[1][2] Our focus will be on optimizing the palladium-copper catalyzed system for this transformation, addressing common pitfalls from catalyst deactivation to unwanted side reactions.
Section 1: The Sonogashira Coupling - A Mechanistic Overview
Before troubleshooting, it's crucial to understand the underlying mechanism. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is the foundation for rational optimization, as every variable—catalyst, ligand, base, solvent—influences specific steps.
The generally accepted mechanism involves the palladium(0) species initiating the primary cycle by oxidatively adding to the aryl/vinyl halide.[4] Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, facilitating its deprotonation by a mild base to form a copper acetylide.[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[6]
References
common side reactions with tert-butyl trans-4-ethynylcyclohexylcarbamate and how to avoid them
Welcome to the technical support center for tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common side reactions, troubleshoot experimental challenges, and provide validated protocols to ensure the success of your synthetic endeavors.
Introduction
This compound is a valuable bifunctional molecule widely used in the synthesis of pharmaceuticals and complex organic materials. Its structure incorporates three key chemical features: a terminal alkyne for coupling reactions, a Boc-protected amine for subsequent functionalization, and a rigid trans-cyclohexyl scaffold that imparts specific conformational properties. While powerful, its reactivity can lead to predictable side reactions. This guide provides expert insights into identifying, mitigating, and avoiding these common issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction is plagued by a dimeric byproduct of the alkyne. What is causing this and how can I prevent it?
A: You are observing alkyne homocoupling, commonly known as Glaser coupling. This is a very common side reaction when using terminal alkynes, especially in traditional Sonogashira reactions that employ a copper(I) co-catalyst.[1][2] The copper(I) salt, while intended to facilitate the formation of a copper acetylide for transmetalation to palladium, can also catalyze the oxidative dimerization of your alkyne starting material.[1]
To avoid this:
-
Switch to a Copper-Free Protocol: This is the most effective solution. Modern Sonogashira protocols often use palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that are efficient enough to not require copper co-catalysis.[1][3]
-
Reduce Copper(I) Loading: If a copper-free system is not an option, minimize the amount of the Cu(I) co-catalyst to the lowest effective concentration.
-
Ensure Strictly Anaerobic Conditions: Glaser coupling is an oxidative process. Rigorously degassing your solvents and maintaining an inert atmosphere (Argon or Nitrogen) can help suppress this side reaction.
Q2: After Boc deprotection using strong acid, I've isolated an unexpected product with a mass increase of +56 Da. What is this side product?
A: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈). The acidic cleavage of a Boc group proceeds via the formation of a stable tert-butyl cation.[4][5] This highly reactive electrophile can be "trapped" by any available nucleophile in your reaction mixture, leading to unwanted alkylation.[4][6] In the case of your deprotected product, the newly freed amine can potentially be alkylated, though other nucleophilic sites on your molecule are also susceptible.
To prevent this:
-
Use a Cation Scavenger: Add a scavenger to the deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than your substrate, effectively trapping the tert-butyl cation before it can cause side reactions.[5][6] Common scavengers include anisole, thioanisole, or triethylsilane.[7]
Q3: I am synthesizing the title compound from tert-butyl trans-4-formylcyclohexylcarbamate. What are the most likely side reactions in the alkyne-forming step?
A: The conversion of an aldehyde to a terminal alkyne is typically achieved via a one-carbon homologation, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation .[8][9][10]
-
Corey-Fuchs Reaction: This two-step process first forms a 1,1-dibromoalkene, which is then treated with a strong base like n-butyllithium.[9][10] A potential side reaction is incomplete elimination, leading to a bromoalkyne intermediate. Another issue can be the premature reaction of the organolithium intermediate with other functional groups.
-
Seyferth-Gilbert Homologation: This reaction uses a diazophosphonate reagent. With aliphatic aldehydes that have α-hydrogens, a potential side reaction is competing enolization of the aldehyde under the strong basic conditions (e.g., potassium tert-butoxide), which can reduce your yield.[11] To mitigate this, the milder Ohira-Bestmann modification, which uses potassium carbonate as the base, is highly recommended for base-sensitive substrates.[11][12]
Q4: My cross-coupling reaction is very slow or gives low conversion. Could the bulky cyclohexyl ring be the problem?
A: Yes, steric hindrance can be a significant factor. The bulky cyclohexyl group can slow down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the aryl/vinyl halide bond.[1] This is especially true if your coupling partner is also sterically demanding.
To improve reaction efficiency:
-
Optimize Ligand Choice: Use palladium catalysts bearing bulky and electron-rich ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered substrates.[1]
-
Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst that readily generates the active Pd(0) species in situ.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential substrate or product decomposition.
Troubleshooting Guides
Table 1: Troubleshooting Sonogashira Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) | Rationale |
| Low to No Conversion | 1. Inactive Catalyst2. Insufficiently Strong Base3. Steric Hindrance | 1. Use a fresh catalyst or a robust pre-catalyst. Ensure phosphine ligands are not oxidized.2. Switch to a stronger base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA, TEA).3. Use a catalyst system with bulky, electron-rich ligands (e.g., Pd/SPhos).[1][3] | 1. The active Pd(0) species is prone to decomposition.2. The base must be strong enough to deprotonate the terminal alkyne.3. Bulky ligands accelerate the rate-limiting oxidative addition step for hindered substrates.[1] |
| Significant Homocoupling (Glaser Product) | 1. High Cu(I) concentration2. Presence of Oxygen3. Slow cross-coupling kinetics | 1. Switch to a copper-free protocol or reduce Cu(I) loading to <1 mol%.[1][2]2. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.3. Optimize the cross-coupling rate by increasing temperature or changing the ligand. | 1. The Cu(I) co-catalyst is the primary promoter of oxidative homocoupling.[1]2. Glaser coupling is an oxidative process.3. If cross-coupling is slow, the competing homocoupling pathway can become dominant.[1] |
| De-Boc'ed Product Observed | 1. Reaction conditions are too acidic.2. Use of certain additives or reagents. | 1. Ensure the base used neutralizes any acidic byproducts (e.g., HX from the halide). Use a sufficient excess of amine base.2. Avoid acidic additives. If using an ammonium salt (e.g., TBAF), ensure the pH does not drop. | The Boc group is labile to strong acids.[4][13] While generally stable to Sonogashira conditions, prolonged reaction times with accumulating acid can cause cleavage. |
Table 2: Troubleshooting Boc Deprotection
| Problem | Potential Cause(s) | Suggested Solution(s) | Rationale |
| Incomplete Deprotection | 1. Insufficient acid strength or quantity.2. Short reaction time. | 1. Use a stronger acid (e.g., neat TFA) or a higher concentration of HCl.[13][14]2. Increase reaction time and monitor by TLC or LC-MS. | Complete protonation of the carbamate is required for cleavage.[5] |
| tert-Butylation of Product (+56 Da) | 1. Formation of reactive tert-butyl cation.[4][5] | 1. Add a cation scavenger like anisole, thioanisole, or triethylsilane (1-5% v/v) to the reaction mixture.[6][7] | Scavengers are highly nucleophilic and trap the tert-butyl cation before it can react with the desired product.[5] |
| Degradation of Other Functional Groups | 1. Acid-labile groups present.2. Harsh deprotection conditions. | 1. Use milder deprotection methods if possible (e.g., TMSI followed by methanol).[7]2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely to avoid over-exposure. | Strong acids like TFA can cleave other sensitive protecting groups or degrade the molecule. Orthogonal protection strategies are key.[14] |
Visualized Mechanisms & Workflows
Caption: Key reactive sites on the target molecule.
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Boc deprotection and the role of cation scavengers.
Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol is optimized to minimize Glaser homocoupling and effectively couple sterically demanding substrates.
Materials:
-
This compound (1.0 equiv)
-
Hindered Aryl Bromide (1.1 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 2.5 mol%)
-
SPhos ligand (2.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, palladium precatalyst, SPhos ligand, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound.
-
Via syringe, add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection with Thioanisole Scavenger
This protocol ensures clean and complete removal of the Boc group while preventing tert-butylation side reactions.
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 10-20 equiv)
-
Thioanisole (scavenger, 0.05 equiv, ~5% v/v of TFA)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioanisole to the solution.
-
Slowly add trifluoroacetic acid dropwise to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 30-90 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of tert-butyl trans-4-ethynylcyclohexylcarbamate Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of reaction products derived from tert-butyl trans-4-ethynylcyclohexylcarbamate. As a key building block in medicinal chemistry and materials science, its effective purification is critical for downstream applications. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to tackle purification challenges with confidence.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of products from Sonogashira couplings, Click Chemistry (CuAAC), and Boc-deprotection reactions involving this compound.
Scenario 1: Sonogashira Coupling - Persistent Impurities After Column Chromatography
Question: I've performed a Sonogashira coupling between this compound and an aryl bromide. After a standard silica gel column, my product is still contaminated. What are the likely impurities and how can I remove them?
Answer:
This is a common challenge in Sonogashira reactions. The impurities are likely a combination of starting materials, catalyst residues (palladium and copper), and a significant side-product: the homocoupled alkyne (a 1,3-diyne).[1][2]
Visualizing the Purification Strategy:
Caption: Workflow for Sonogashira Product Purification.
In-Depth Troubleshooting Steps:
-
Identify the Impurities: Before attempting further purification, it is crucial to identify the contaminants. Run a high-resolution TLC or an LC-MS of your "purified" product. The homocoupled diyne is often less polar than the desired cross-coupled product. Catalyst residues may not be UV-active but can sometimes be visualized as dark spots on the TLC plate.
-
Optimize Column Chromatography:
-
Solvent System: For compounds of this nature, a gradient of ethyl acetate in hexanes is a good starting point.[3] If your product and the homocoupled alkyne are co-eluting, try a less polar solvent system like dichloromethane in hexanes or toluene in hexanes. The aromaticity of toluene can alter the selectivity for aromatic-containing compounds on silica gel.
-
Dry Loading: Instead of loading your sample in a liquid, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in better separation.
-
-
Recrystallization: If column chromatography fails to provide the desired purity, recrystallization is an excellent next step. The choice of solvent is critical and should be determined empirically.
Solvent System Rationale Ethyl Acetate / Hexanes The product is typically soluble in ethyl acetate and insoluble in hexanes. Dissolve the impure product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Dichloromethane / Pentane Similar to the above, for less polar products. Isopropanol / Water A more polar option if the product has sufficient polarity. -
Catalyst Scavenging: Palladium and copper residues can often be removed with specific treatments.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride can help remove some copper salts.
-
Thiol Resins: For stubborn palladium contamination, stirring the crude product in a solution with a thiol-functionalized resin can effectively sequester the metal.
-
Scenario 2: Click Chemistry (CuAAC) - Difficulty in Removing Copper Catalyst
Question: My CuAAC reaction to form a triazole from this compound and an azide has gone to completion, but I am struggling to remove the copper catalyst. My product appears as a blue or green oil.
Answer:
Copper removal is a frequent challenge in CuAAC reactions. The characteristic blue/green color is indicative of copper(II) species. The goal is to chelate the copper and extract it into an aqueous layer.
Step-by-Step Protocol for Copper Removal:
-
Dilute the Reaction Mixture: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Aqueous Wash with a Chelating Agent: Wash the organic layer with an aqueous solution that can chelate copper.
Aqueous Wash Solution Mechanism of Action 1% w/v EDTA solution EDTA is a strong chelating agent for copper ions. Saturated aq. NH4Cl Ammonia complexes with copper, facilitating its removal into the aqueous phase. 5% aq. Sodium Sulfide This will precipitate copper as copper sulfide, which can be filtered off. Use with caution in a well-ventilated hood due to the potential for H2S gas evolution. -
Brine Wash and Drying: After the chelating wash, wash the organic layer with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration through a Silica Plug: If residual copper persists, pass the concentrated organic solution through a short plug of silica gel, eluting with your column solvent. The polar copper salts will often adhere to the silica.
Scenario 3: Boc-Deprotection - Product is an Oil and Difficult to Handle
Question: I have successfully deprotected my Boc-protected compound using TFA, but after removing the acid, I am left with a sticky oil (the TFA salt of my amine) which is difficult to purify further.
Answer:
This is expected behavior. The product of a Boc-deprotection with an acid like TFA is the corresponding ammonium salt.[2][4] These salts are often hygroscopic and non-crystalline. The key is to convert the salt to the free amine.
Visualizing the Deprotection and Work-up:
Caption: Workflow for Boc-Deprotection and Purification.
Protocol for Free Amine Isolation:
-
Remove the Deprotection Acid: After the reaction is complete, concentrate the solution in vacuo to remove the excess acid and solvent.
-
Basification: Dissolve the resulting oily residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO3) is often sufficient. For more stubborn salts, a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) can be used, but be cautious if your molecule has other base-sensitive functional groups.
-
Extraction and Drying: Separate the organic layer. Wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure. The resulting free amine is often a solid or a more manageable free-base oil.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group stable to silica gel chromatography?
A1: Generally, yes, the Boc group is stable to standard silica gel chromatography.[5] However, prolonged exposure to acidic silica gel, especially with more polar solvent systems (like high percentages of methanol), can lead to partial deprotection.[5] If you suspect this is an issue, you can neutralize the silica gel by eluting the column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your compound.[3]
Q2: How can I prevent the homocoupling of this compound in a Sonogashira reaction?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of oxygen and excess copper catalyst.[2][6] To minimize this:
-
Use Copper-Free Conditions: Many modern Sonogashira protocols are copper-free, which eliminates the primary catalyst for this side reaction.[1][4]
-
Maintain an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.
Q3: For a Click Chemistry (CuAAC) reaction, what is the easiest way to purify the product if both starting materials are non-polar?
A3: One of the major advantages of click chemistry is that the resulting 1,2,3-triazole is significantly more polar than the starting alkyne and azide.[7][8] This polarity difference makes purification by standard silica gel chromatography straightforward. You will typically see a large separation on TLC between the product and the starting materials.
Q4: What are some good starting solvent systems for column chromatography of these compounds?
A4: The polarity of your product will depend on the partner molecule in the coupling reaction. Here are some good starting points for TLC method development:
| Compound Type | Starting Solvent System (v/v) | Rationale |
| Boc-protected Sonogashira product (with an aryl group) | 20% Ethyl Acetate in Hexanes | A good balance for moderately polar compounds. |
| Boc-protected triazole product | 30-50% Ethyl Acetate in Hexanes | Triazoles are more polar than the corresponding alkynes. |
| Deprotected amine product | 5-10% Methanol in Dichloromethane (+ 0.5% NH4OH) | Amines are polar and can streak on silica. The basic additive helps to ensure a clean elution. |
Q5: My deprotected amine product is water-soluble. How can I extract it from an aqueous solution?
A5: If your free amine has high water solubility, standard extraction with ethyl acetate or DCM may be inefficient. In this case, consider the following:
-
Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting water-soluble compounds into an organic solvent.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your amine in the aqueous phase and improve extraction efficiency.
-
Lyophilization: If the amine salt is non-volatile, you can lyophilize (freeze-dry) the aqueous solution after neutralization to obtain the product as a solid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance from the Tert-Butyl Group in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges arising from the steric bulk of the tert-butyl group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group a primary example?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding group due to its three bulky methyl groups attached to a central carbon atom. This creates a large, three-dimensional obstacle that can block or slow down the approach of reagents to a nearby reactive center.
Q2: How does the tert-butyl group affect Sₙ1 and Sₙ2 reactions?
A2: The tert-butyl group has opposing effects on Sₙ1 and Sₙ2 reactions. In Sₙ2 reactions , which require a backside attack by a nucleophile, the bulky tert-butyl group effectively shields the reaction center, making this approach highly unfavorable and dramatically slowing down the reaction rate.[1] Conversely, in Sₙ1 reactions , the tert-butyl group promotes the reaction by stabilizing the intermediate carbocation through hyperconjugation and inductive effects.[1]
Q3: Can a tert-butyl group influence the regioselectivity of a reaction?
A3: Absolutely. In electrophilic aromatic substitution, for instance, the tert-butyl group is an ortho, para-director due to its electron-donating nature. However, its significant steric bulk hinders attack at the ortho positions, leading to a strong preference for substitution at the para position.[1]
Q4: Are there any benefits to having a bulky tert-butyl group in a molecule?
A4: Yes, the steric hindrance of the tert-butyl group can be strategically employed. It can be used for "kinetic stabilization," where the bulkiness of the group protects a reactive part of a molecule from undergoing unwanted reactions. In medicinal chemistry, a tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation of a drug and thereby increasing its half-life.[1]
Troubleshooting Guides for Common Synthetic Challenges
This section provides detailed troubleshooting for specific reactions where the tert-butyl group is known to cause difficulties.
Challenge 1: Low Yields in Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates
The synthesis of biaryls with ortho- or di-ortho-tert-butyl substituents is a common challenge. The steric bulk impedes the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Action & Explanation |
| Inefficient Ligand | Standard phosphine ligands like PPh₃ are often too small to promote the coupling of sterically demanding partners. Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine are excellent choices as they promote the crucial reductive elimination step.[2][3][4][5][6] |
| Inappropriate Base or Solvent | The choice of base and solvent system is critical for hindered couplings. Solution: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Solvents such as toluene, dioxane, or THF are generally effective. In some cases, the addition of a small amount of water can be beneficial. |
| Insufficient Reaction Energy | The activation energy for the coupling of hindered substrates can be high. Solution: Increase the reaction temperature. However, be cautious of potential side reactions like protodeboronation.[2] |
| Boronic Acid Instability | Sterically hindered boronic acids can be prone to protodeboronation under the reaction conditions. Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This is a general protocol and may require optimization for your specific substrates.
Materials:
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Hindered aryl bromide (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, phosphine ligand, aryl bromide, arylboronic acid, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
how to monitor the progress of a reaction involving tert-butyl trans-4-ethynylcyclohexylcarbamate
Technical Support Center: Monitoring Reactions of tert-butyl trans-4-ethynylcyclohexylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for monitoring chemical reactions involving this compound. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Part 1: Foundational Monitoring Principles & FAQs
This section covers the essential analytical techniques and helps you select the most appropriate method for your specific experimental needs.
FAQ: What are the primary methods for monitoring reactions with this compound?
The choice of monitoring technique depends on the specific reaction being performed. The most common and effective methods are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Each offers distinct advantages in terms of speed, detail, and sensitivity.[1]
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method ideal for quick qualitative checks on reaction progress.[3] It separates compounds based on polarity, allowing you to visualize the consumption of starting materials and the formation of products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it invaluable for confirming the transformation of functional groups.[2][5] ¹H NMR is particularly useful for identifying key proton signals that appear or disappear during the reaction.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative technique that separates the reaction mixture and provides the mass-to-charge ratio of each component.[7][8] It is excellent for confirming product identity and detecting low-level impurities or side products.[7]
FAQ: How do I choose the best monitoring technique for my specific reaction?
Your choice should be guided by the nature of the chemical transformation.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry):
-
TLC is excellent for initial screening and progress monitoring. The product triazole is typically more polar than the starting alkyne, resulting in a lower Retention Factor (Rf).
-
¹H NMR is definitive. You will monitor the disappearance of the terminal alkyne proton signal (typically ~2-3 ppm) and the appearance of a new triazole proton signal (~7-8 ppm).[9][10]
-
-
For Boc-Deprotection (Amine Unveiling):
-
TLC is very effective. The resulting free amine is significantly more polar than the Boc-protected starting material and will often stick to the baseline or have a very low Rf. Staining with ninhydrin, which specifically detects primary amines, can be highly informative.[11]
-
LC-MS is the preferred method for quantitative analysis.[11][12] It can cleanly separate the starting material from the highly polar product and confirm the mass change associated with the loss of the Boc group (100.12 g/mol ).
-
¹H NMR provides clear evidence of deprotection through the complete disappearance of the large singlet peak corresponding to the tert-butyl protons of the Boc group (typically around 1.4 ppm).
-
Part 2: Troubleshooting Guides for Common Techniques
Guide 1: Troubleshooting Thin-Layer Chromatography (TLC)
TLC is often the first line of analysis, but common issues can arise.[13][14][15][16]
dot
Caption: TLC Troubleshooting Decision Tree.
Q&A for TLC Troubleshooting:
-
Question: I can't see any spots on my TLC plate after development. What went wrong?
-
Answer: This could be due to several factors. Your compound may not be UV-active; try using a stain like potassium permanganate or ninhydrin (for deprotection reactions).[17] Alternatively, your sample may be too dilute, so try concentrating it or spotting multiple times in the same location, allowing the solvent to dry between applications.[14] Also, ensure the solvent level in the chamber is below your spotting line to prevent the sample from dissolving into the solvent pool.[14]
-
-
Question: My starting material and product have the same Rf value. How can I resolve them?
-
Answer: This indicates your chosen solvent system (mobile phase) is not effective at differentiating the compounds. You need to change the solvent system.[13] Try a different combination of solvents with varying polarities. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol. Using a "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can help confirm if two spots are truly identical or just very close.[18]
-
-
Question: My spots are streaking down the plate instead of forming tight circles. Why?
-
Answer: Streaking is often caused by overloading the sample on the plate; try spotting a more dilute solution.[13][14] It can also occur if the compound is highly acidic or basic. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase can often resolve this issue by ensuring the compound is in a single, neutral state.[13]
-
Guide 2: Interpreting NMR and LC-MS Data
Q&A for NMR/LC-MS Interpretation:
-
Question: For a CuAAC (Click) reaction, which specific peaks in the ¹H NMR spectrum should I be monitoring?
-
Answer: The two most critical signals to watch are:
-
Disappearance of the terminal alkyne proton singlet, which is typically found between 2-3 ppm .
-
Appearance of a new singlet for the triazole proton, which characteristically appears downfield between 7-8 ppm . The disappearance of the alkyne peak and the emergence of the triazole peak are clear indicators that the cycloaddition is occurring.[9]
-
-
-
Question: How can I confirm my Boc deprotection is complete using LC-MS?
-
Answer: In your LC-MS analysis, you should set the instrument to monitor for the mass-to-charge ratio (m/z) of both your starting material and your expected product. A complete reaction is indicated by the total disappearance of the peak corresponding to the Boc-protected starting material and the appearance of a single major peak corresponding to the deprotected amine. The product will have a mass that is 100.12 units less than the starting material. Using LC-MS for this is highly recommended as it can be difficult to remove all traces of the highly acidic reagents (like TFA) used for deprotection, which can interfere with NMR analysis.[11][12]
-
-
Question: My LC-MS shows the correct product mass, but the retention time is much earlier than the starting material. Is this normal?
-
Answer: Yes, this is expected. Boc-deprotection removes a greasy, nonpolar tert-butyl group and exposes a polar amine. On a reverse-phase HPLC column (like a C18), polar compounds elute earlier than nonpolar compounds. Therefore, the deprotected product will have a significantly shorter retention time than the Boc-protected starting material.
-
| Technique | This compound (Start) | CuAAC Product (Triazole) | Boc-Deprotected Product (Amine) |
| ¹H NMR (Key Signal) | Alkyne-H: ~2-3 ppm; Boc-H: ~1.4 ppm (9H, singlet) | Triazole-H: ~7-8 ppm; Boc-H: ~1.4 ppm (9H, singlet) | Alkyne-H: ~2-3 ppm; Boc-H peak is absent |
| TLC (Typical Rf) | High Rf (less polar) | Medium Rf (more polar) | Low Rf / Baseline (very polar) |
| LC-MS (m/z [M+H]⁺) | 224.16 | (Mass of Azide + 224.16) | 124.11 |
| IR Spectroscopy (Key Peak) | C≡C-H stretch: ~3300 cm⁻¹; C=O stretch: ~1680 cm⁻¹ | C≡C-H peak is absent; C=O stretch: ~1680 cm⁻¹ | C≡C-H stretch: ~3300 cm⁻¹; C=O peak is absent |
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Monitoring a CuAAC "Click" Reaction by TLC
This protocol outlines a standard procedure for tracking the progress of a click reaction.[][20]
dot
Caption: Workflow for Monitoring a CuAAC Reaction by TLC.
-
Preparation:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to ensure saturation.
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[18]
-
-
Spotting:
-
Dissolve a small amount of your starting alkyne in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'C' lanes.
-
Carefully withdraw a small aliquot from your reaction vessel. Spot this on the 'RM' and 'C' lanes (directly on top of the SM spot).[18]
-
-
Development & Visualization:
-
Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the plate under a UV lamp. Most azides and the resulting triazole products are UV-active. Circle the visible spots.
-
-
Interpretation:
-
At the start of the reaction (t=0), the 'RM' lane should show only the spot corresponding to your starting material.
-
As the reaction progresses, a new, lower-Rf spot (the triazole product) will appear in the 'RM' lane, and the intensity of the starting material spot will decrease.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[4]
-
Protocol 2: Monitoring Boc-Deprotection with TFA by LC-MS
This protocol details how to track the removal of a Boc protecting group using Trifluoroacetic Acid (TFA).[11][12][21][22]
-
Sample Preparation:
-
At designated time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot (approx. 5-10 µL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing ~1 mL of a 50:50 mixture of acetonitrile and water. This dilution stops the reaction and prepares the sample for injection.
-
-
Instrumentation Setup (Example Conditions):
-
LC System: Standard HPLC with a C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over 5-10 minutes, hold, and then re-equilibrate.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode. Set to scan a mass range that includes your starting material and product, or use selected ion monitoring (SIM) for the specific m/z values.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for two key peaks:
-
Starting Material Peak: this compound ([M+H]⁺ ≈ 224.16) at a later retention time.
-
Product Peak: trans-4-ethynylcyclohexylamine ([M+H]⁺ ≈ 124.11) at an earlier retention time.
-
-
The reaction is complete when the peak area of the starting material is negligible and the product peak area has maximized.
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. waters.com [waters.com]
- 8. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. medium.com [medium.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. How To [chem.rochester.edu]
- 20. bioclone.net [bioclone.net]
- 21. microsaic.com [microsaic.com]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Scaling Up Reactions with tert-Butyl trans-4-Ethynylcyclohexylcarbamate
Welcome to the technical support center for tert-butyl trans--4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from the bench to a larger scale. We provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of tert-butyl trans-4-ethynylcyclohexylcarbamate?
This compound is a valuable bifunctional molecule. The terminal alkyne serves as a handle for various coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The Boc-protected amine on the cyclohexane ring provides a latent nucleophile that can be revealed later in a synthetic sequence. This structure is frequently used in medicinal chemistry to create linkers for antibody-drug conjugates (ADCs) or as a scaffold for PROTACs and other complex molecules.
Q2: What initial safety precautions are critical when scaling up reactions with this compound?
Beyond standard laboratory safety protocols, two key areas require special attention during scale-up:
-
Handling of Metal Catalysts: Palladium and copper catalysts, common in Sonogashira and click reactions, can be pyrophoric, particularly in finely divided forms. Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are used during charging of the reactor.
-
Thermal Hazards: Cross-coupling reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that is easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor. It is crucial to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before attempting a large-scale run.
Q3: My Sonogashira coupling reaction is sluggish or stalls completely on a larger scale. What are the likely causes?
This is a common scale-up issue often related to mass transfer limitations or catalyst deactivation.[1][2][3][4][5] On a small scale, efficient stirring can overcome these issues, but in a large reactor, inefficient mixing can lead to localized concentration gradients and poor interaction between the catalyst (which may be heterogeneous or form heterogeneous species) and the reactants.[1][2][3][4][5] Catalyst deactivation due to trace oxygen or impurities in solvents and reagents is also magnified at scale.
Q4: I'm observing significant byproduct formation during the Boc deprotection step. How can I minimize this?
The primary challenge during Boc deprotection is the generation of a tert-butyl cation intermediate.[6][7][8] This reactive electrophile can alkylate nucleophilic sites on your product or other molecules in the reaction mixture, leading to impurities.[6][7] This is particularly problematic with electron-rich aromatic rings or other sensitive functional groups. The use of "scavengers" like anisole or thioanisole is highly recommended to trap the tert-butyl cation.[7]
Q5: How stable is this compound under acidic and basic conditions?
The Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[7][8] It is generally stable to a wide range of basic conditions, which allows for chemistry to be performed at the alkyne terminus using bases like triethylamine or diisopropylethylamine without affecting the protecting group.[9]
II. Troubleshooting Guide: Sonogashira Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for this substrate, but its scale-up is not without challenges. Below are common problems and their solutions.
Problem 1: Low Conversion or Stalled Reaction
A reaction that proceeds to completion on a 1-gram scale may stall at 50% conversion on a 1-kilogram scale. This is often a result of poor mass transfer or catalyst inhibition.
Root Cause Analysis
-
Insufficient Catalyst Activity/Turnover: The catalyst may be poisoned by impurities (e.g., oxygen, water) in the starting materials or solvents, which are present in larger absolute amounts at scale.
-
Poor Mass Transfer: In heterogeneous or biphasic reaction mixtures, the rate of reaction can be limited by the speed at which reactants diffuse to the catalyst surface.[2][4][5] This is exacerbated by inadequate agitation in large reactors.[4][5]
-
Low Reagent Solubility: The solubility of the starting material or intermediates may be insufficient at higher concentrations, leading to precipitation and removal from the reaction cycle.
Troubleshooting Protocol
-
Reagent and Solvent Purity: Ensure all reagents and solvents are rigorously degassed to remove oxygen. Using a sparging system with nitrogen or argon for an extended period before adding the catalyst is crucial.
-
Optimize Agitation: The geometry of the reactor and the type of impeller significantly impact mixing efficiency. For catalyst slurries, a pitched-blade turbine or a similar impeller that promotes solid suspension is recommended. Correlate the stirring speed (RPM) from the lab scale to an appropriate tip speed or power per unit volume for the plant reactor to ensure equivalent mixing.
-
Catalyst and Ligand Selection: Consider more robust catalyst systems for scale-up. While standard Pd(PPh₃)₄ may work in the lab, phosphine-free systems or those with bulky, electron-rich phosphine ligands (e.g., cataCXium® A) can offer better stability and turnover numbers.[10]
-
Consider a Co-solvent: If solubility is an issue, introducing a co-solvent like THF can help maintain a homogeneous solution.[10]
Data Summary: Recommended Catalyst Systems for Scale-Up
| Catalyst System | Key Advantages for Scale-Up | Considerations |
| PdCl₂(PPh₃)₂ / CuI | Well-established, cost-effective. | Prone to Glaser homocoupling; requires strict oxygen exclusion.[11][12] |
| cataCXium® A Pd G3 | High turnover number, robust, often requires lower catalyst loading.[10] | Higher initial cost. |
| Copper-Free Systems | Eliminates Glaser homocoupling byproducts and reduces copper contamination in the final product.[11][12][13] | May require higher temperatures or different bases to achieve comparable reaction rates.[13] |
Workflow Diagram: Troubleshooting Low Conversion
Caption: Decision workflow for troubleshooting low Sonogashira coupling conversion.
Problem 2: Formation of Alkyne Homocoupling (Glaser) Byproduct
A significant challenge in Sonogashira chemistry is the undesired dimerization of the terminal alkyne to form a 1,3-diyne, known as the Glaser coupling product.[11][12] This is a copper-catalyzed process that is promoted by the presence of oxygen.[11]
Root Cause Analysis
-
Oxygen Contamination: The catalytic cycle for Glaser coupling involves the oxidation of Cu(I) to Cu(II).[11] Even trace amounts of oxygen can facilitate this side reaction.
-
High Copper Loading: Excessive amounts of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.[11]
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the copper acetylide intermediate builds up, providing more opportunity for it to undergo homocoupling.[11]
Troubleshooting Protocol
-
Implement Strict Anaerobic Conditions: This is the most critical factor. The reactor must be thoroughly purged with an inert gas. Maintaining a positive pressure of nitrogen or argon throughout the reaction is essential.
-
Optimize Pd/Cu Ratio: While a 1:2 ratio of Pd:Cu is common, reducing the relative amount of copper iodide can sometimes suppress homocoupling without significantly impacting the cross-coupling rate.
-
Switch to Copper-Free Conditions: The most definitive way to avoid Glaser coupling is to eliminate the copper co-catalyst entirely.[12][13] This often requires a change in base (e.g., a bulkier amine) and potentially higher reaction temperatures, but it simplifies purification by removing both the homocoupled byproduct and residual copper.[13]
III. Troubleshooting Guide: Click Chemistry (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another primary use for this alkyne. While robust, scale-up can present challenges related to catalyst handling and purification.
Problem: Difficulty in Removing Copper Impurities from the Product
Residual copper can interfere with downstream reactions, be toxic in biological applications, and is a major concern for active pharmaceutical ingredients (APIs).
Root Cause Analysis
-
Product Chelation: The triazole product of the click reaction is an excellent chelator for copper ions, making simple aqueous washes ineffective for its removal.
-
Inefficient Work-up: Standard work-up procedures may not be sufficient to break the strong coordination between the product and copper.
Troubleshooting Protocol
-
Aqueous Washes with Chelating Agents: During the work-up, wash the organic layer with an aqueous solution of a strong chelating agent. A buffered solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.[14][15][16] Ammonium hydroxide or ammonium chloride solutions can also be used to form water-soluble copper-amine complexes.[16]
-
Use of Scavenger Resins: For final polishing, passing a solution of the product through a cartridge or column packed with a copper scavenging resin (e.g., silica-supported thiourea or other chelating resins) can reduce copper levels to the low ppm range.[17][18]
-
Precipitation/Crystallization: If the product is crystalline, a final crystallization step is often very effective at rejecting metal impurities into the mother liquor.
Data Summary: Copper Removal Methods
| Method | Typical Final Cu Level | Advantages | Disadvantages |
| Aqueous EDTA Wash | < 100 ppm | Inexpensive, easy to implement in work-up.[14][15][18] | May require multiple washes; emulsion formation can be an issue. |
| Scavenger Resins | < 10 ppm | High selectivity, can achieve very low copper levels.[18] | Higher cost, potential for product loss on the resin.[18] |
| Crystallization | < 5 ppm (product dependent) | Can simultaneously purify away other impurities. | Requires a crystalline product; yield loss to mother liquor. |
Workflow Diagram: Post-CuAAC Copper Removal
Caption: A sequential workflow for effective copper removal post-click reaction.
IV. Troubleshooting Guide: Boc Deprotection
The final common transformation is the removal of the Boc protecting group to reveal the primary amine.
Problem: Incomplete Deprotection or Side-Product Formation
Achieving clean and complete deprotection at scale requires careful control of conditions to avoid side reactions caused by the tert-butyl cation intermediate.[6][8]
Root Cause Analysis
-
tert-Butyl Cation Alkylation: The generated tert-butyl cation can alkylate the desired product or other nucleophilic species, a problem that is exacerbated by longer reaction times or higher temperatures.[6][7]
-
Insufficient Acid: On a large scale, improper mixing can lead to localized areas where the acid concentration is too low for effective deprotection.
-
Reagent Stoichiometry: Using a catalytic amount of a strong acid might be sufficient on a small scale, but at scale, stoichiometric or even an excess of a milder acid might be required to drive the reaction to completion and account for any basic impurities.
Troubleshooting Protocol
-
Add a Scavenger: This is the most effective solution for preventing alkylation side products. Add 5-10 vol% of a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture before introducing the acid.[7]
-
Control Reagent Addition and Temperature: Add the acid slowly to a well-stirred solution of the substrate, maintaining a low temperature (e.g., 0-10 °C) to control the exotherm and minimize side reactions.
-
Choose the Right Acidic Reagent: While TFA in dichloromethane is a classic choice, it can be harsh.[7] For scale-up, consider using HCl in a more plant-friendly solvent like isopropanol, 2-MeTHF, or dioxane. Anhydrous conditions are generally preferred.
-
Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of the starting material. Do not extend the reaction time unnecessarily once the reaction is complete, as this only increases the chance for side-product formation.
Data Summary: Comparison of Boc Deprotection Conditions
| Reagent System | Solvent | Key Advantages | Key Disadvantages |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Fast and effective.[7] | TFA is corrosive and hard to remove; DCM is environmentally undesirable.[6] |
| HCl (gas or solution) | Dioxane, Methanol, Isopropanol | Cost-effective; product is often isolated as a filterable HCl salt. | Dioxane has safety concerns; requires careful control of stoichiometry.[7] |
| Sulfuric or Methanesulfonic Acid | tert-Butyl Acetate | Can be selective for N-Boc groups in the presence of t-butyl esters.[19] | Strong, corrosive acids requiring careful handling. |
V. References
-
Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. (n.d.). MDPI. --INVALID-LINK--
-
Sonogashira Coupling. (2016). Royal Society of Chemistry. --INVALID-LINK--
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health (NIH). --INVALID-LINK--
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Jena Bioscience. --INVALID-LINK--
-
Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. (n.d.). Benchchem. --INVALID-LINK--
-
Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction. (n.d.). Benchchem. --INVALID-LINK--
-
Best method for removing Cu(I) from Org compounds. (2024). Reddit. --INVALID-LINK--
-
Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (2018). Royal Society of Chemistry. --INVALID-LINK--
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. --INVALID-LINK--
-
Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (2022). ResearchGate. --INVALID-LINK--
-
Lesson 2.2 - Mass Transfer in Heterogeneous Catalytic Reactions. (2021). YouTube. --INVALID-LINK--
-
Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. (n.d.). AIDIC. --INVALID-LINK--
-
Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. --INVALID-LINK--
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. --INVALID-LINK--
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. --INVALID-LINK--
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. --INVALID-LINK--
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2007). ResearchGate. --INVALID-LINK--
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2020). SciSpace by Typeset. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. aidic.it [aidic.it]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Conditions for tert-Butyl trans-4-ethynylcyclohexylcarbamate
Welcome to the technical support center for tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this versatile building block in complex syntheses, particularly with sensitive substrates. Our focus is on anticipating and resolving experimental challenges to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when using this compound in Sonogashira couplings with sensitive functional groups?
A1: The primary considerations are:
-
Stability of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is generally stable to the mildly basic conditions of Sonogashira reactions but can be sensitive to strong acids or high temperatures.[1][2]
-
Catalyst System Selection: The choice of palladium catalyst, ligand, and the use of a copper co-catalyst are critical. For sensitive substrates, copper-free conditions are often preferred to prevent undesired side reactions like Glaser coupling (homocoupling of the alkyne).[3][4][5][6][7]
-
Reaction Conditions: Temperature, solvent, and the choice of base must be carefully optimized to be compatible with all functional groups present in the coupling partners.[3][8]
Q2: Under what conditions might the Boc group cleave during a Sonogashira reaction, and how can this be prevented?
A2: The Boc group is an acid-labile protecting group.[1][2] While standard Sonogashira conditions are basic, inadvertent generation of acidic species can lead to its removal. This can occur if:
-
The reaction generates acidic byproducts that are not effectively neutralized by the base.
-
The aryl halide or other reagents contain acidic impurities.
To prevent Boc deprotection:
-
Use a non-nucleophilic, sufficiently strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Ensure all reagents are pure and free from acidic contaminants.
-
If acidic conditions are unavoidable for other reasons, consider a more robust protecting group.
Q3: What are the advantages of a copper-free Sonogashira coupling when working with sensitive substrates?
A3: Copper(I) salts, while accelerating the reaction, can lead to several complications with sensitive substrates:
-
Glaser-Hay Coupling: Copper promotes the oxidative homocoupling of terminal alkynes, leading to undesired dimeric byproducts.[3] This is particularly problematic in an oxygen-rich environment.
-
Toxicity: Copper salts can be cytotoxic, which is a concern in biological applications or late-stage pharmaceutical synthesis.[4]
-
Substrate Compatibility: Some functional groups may be sensitive to copper.
Copper-free conditions, while sometimes requiring higher temperatures or more specialized ligands, offer a cleaner reaction profile and broader substrate compatibility.[4][5][6][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst. 2. Consider using a pre-catalyst that is more air-stable.[4][10] 3. Ensure rigorous degassing of solvents and reagents to remove oxygen. | The active Pd(0) species is susceptible to oxidation, rendering it inactive. Pre-catalysts are designed for easier handling and more reliable generation of the active catalytic species in situ.[11] |
| Poor Substrate Reactivity | 1. If using an aryl bromide, consider switching to the corresponding aryl iodide, which is more reactive.[12] 2. Increase the reaction temperature in increments of 10 °C.[13] | The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition. |
| Incorrect Solvent Choice | 1. Screen alternative solvents. While THF and DMF are common, their coordinating nature can sometimes inhibit the catalyst.[8][13][14] Toluene or dioxane may be suitable alternatives. | The solvent plays a crucial role in catalyst stability, solubility of reagents, and reaction kinetics.[8][14][15][16][17] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Alkyne Homocoupling (Glaser Product) | Presence of copper(I) and oxygen.[3] | 1. Switch to a copper-free Sonogashira protocol.[5][6] 2. If copper is necessary, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | Copper catalyzes the oxidative dimerization of terminal alkynes in the presence of an oxidant, typically oxygen.[3] |
| Boc-Deprotected Product | Generation of acidic species in the reaction mixture. | 1. Use a higher equivalence of a non-nucleophilic amine base (e.g., 3-5 equivalents of TEA or DIPEA). 2. Purify all starting materials to remove acidic impurities. | The Boc group is cleaved under acidic conditions.[1][2] Ensuring a sufficiently basic environment throughout the reaction is critical for its stability. |
| Unidentified Impurities | Substrate decomposition due to harsh conditions. | 1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands that may allow for milder reaction conditions.[18] | Sensitive functional groups may not tolerate elevated temperatures or prolonged reaction times. More efficient catalyst systems can enable lower temperatures and shorter reaction durations.[18][19][20] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling with a Sensitive Aryl Bromide
This protocol is optimized for substrates containing sensitive functional groups where the avoidance of copper is beneficial.
Reagents:
-
This compound (1.0 equiv)
-
Sensitive Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the sensitive aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add this compound as a solution in a small amount of dioxane.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of the Boc Group
A standard protocol for the acidic removal of the Boc protecting group post-coupling.
Reagents:
-
Boc-protected coupled product (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable solvent and neutralize with a saturated NaHCO₃ solution or a mild base.
-
Extract the product with an organic solvent, dry, and purify as needed.
Visual Guides
Caption: Troubleshooting Decision Tree for Sonogashira Reactions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 18. Catalyst selection facilitates the use of heterocyclic sulfinates as general nucleophilic coupling partners in palladium-catalyzed coupling reactions | Department of Chemistry [chem.web.ox.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Stability in Copper-Catalyzed Cycloaddition Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, with a specific focus on preventing the oxidation of the copper catalyst. Maintaining the catalytically active Cu(I) oxidation state is the most critical parameter for achieving high yields and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and stability of the copper catalyst in CuAAC reactions.
Q1: Why is the Copper(I) oxidation state essential for the CuAAC reaction?
The Cu(I) ion is the catalytically active species that orchestrates the entire reaction. The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[1][2] This pathway dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole product.[3] Copper(II) salts are not competent catalysts for this transformation and will not yield the desired product.[2]
Q2: What is the primary cause of catalyst inactivation?
The primary cause of inactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[4] This oxidation is most often caused by dissolved oxygen present in the reaction solvents and headspace.[2][4] Cu(I) is thermodynamically unstable in many solvents and is readily oxidized, which can halt or significantly slow the cycloaddition.[4]
Q3: What are the visible signs of catalyst oxidation in my reaction?
A common visual indicator of significant Cu(II) formation is a color change in the reaction mixture. While a solution containing the active Cu(I) catalyst is often colorless or slightly yellow, the presence of Cu(II) ions will typically impart a blue or green hue. Additionally, the formation of a precipitate can sometimes indicate the formation of insoluble copper species or catalyst degradation.[5]
Q4: Can I use a Copper(II) salt (like CuSO₄) to initiate the reaction?
Yes, using a Cu(II) salt is one of the most common and convenient methods, provided it is used in conjunction with a reducing agent.[6][7] Sodium ascorbate is the most widely used reductant; it efficiently reduces the Cu(II) precursor to the active Cu(I) catalyst in situ.[3][8][9] This approach avoids the need to handle potentially unstable Cu(I) salts directly.
Q5: What is a common side reaction when catalyst oxidation occurs?
The presence of Cu(II) and oxygen can promote the undesirable oxidative homocoupling of the alkyne starting material, often referred to as Glaser coupling.[2][4][10] This side reaction consumes your alkyne, reduces the yield of the desired triazole product, and can complicate purification.
Troubleshooting Guide: Low Yields & Slow Reactions
This guide provides a systematic approach to diagnosing and solving common problems related to catalyst oxidation.
Problem: My reaction is extremely slow, has stalled, or resulted in a low yield.
This is the most common symptom of catalyst deactivation. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting Decision Tree for CuAAC Reactions.
Causality Analysis:
-
Reducing Agent: Without a reductant, the Cu(II) precursor will not be converted to the active Cu(I) state. Sodium ascorbate is crucial for generating and regenerating the catalyst.[3][9]
-
Ascorbate Quality: Sodium ascorbate solutions are susceptible to air oxidation. A brown or dark yellow solution indicates that the ascorbate has oxidized and lost its reducing capability.[8][11] Always use a freshly prepared, colorless solution.
-
Stabilizing Ligand: Ligands serve a dual purpose: they stabilize the Cu(I) oxidation state against oxidation and disproportionation, and they can dramatically accelerate the reaction rate.[12][13][14] For aqueous or bioconjugation reactions, water-soluble ligands like THPTA or BTTAA are highly recommended.[13][15]
-
Oxygen Exclusion: Even with a reducing agent and ligand, excessive exposure to oxygen can deplete the ascorbate and eventually oxidize the catalyst.[16][17] Capping the reaction vessel is a minimum requirement.[17] For sensitive or slow reactions, employing full inert atmosphere techniques is best practice.[13]
Core Protocols & Methodologies
Follow these detailed protocols to minimize catalyst oxidation and ensure robust reaction performance.
Protocol 1: Standard CuAAC Reaction with In Situ Catalyst Generation
This protocol is suitable for most applications and relies on the in situ reduction of a Cu(II) salt.
Reagents & Materials:
-
Azide-containing substrate
-
Alkyne-containing substrate
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate (solid)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 500 mM in H₂O)
-
Reaction solvent (e.g., H₂O/tBuOH mixture, PBS buffer)
Step-by-Step Procedure:
-
In a reaction vessel, dissolve the azide and alkyne substrates in the chosen reaction solvent.
-
Crucial Step (Pre-mixing): In a separate microcentrifuge tube, prepare the catalyst premix. Add the required volume of the CuSO₄ stock solution, followed by the THPTA stock solution. A typical starting point is a 1:5 copper-to-ligand ratio.[14] Mix gently. This pre-complexation step is vital for catalyst stability.[18]
-
Add the copper/ligand premix from step 2 to the main reaction vessel containing the substrates.
-
Initiation: Immediately before initiating the reaction, weigh the required amount of solid Sodium Ascorbate (typically 5-10 equivalents relative to copper) and dissolve it in a small amount of the reaction solvent to create a fresh, colorless stock solution.[14]
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Cap the reaction vessel tightly to minimize oxygen ingress and stir at room temperature.[17] Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS).
Protocol 2: Reaction Setup Under Inert Atmosphere
For oxygen-sensitive substrates or reactions requiring maximum reproducibility and efficiency, an inert atmosphere is recommended.
Reagents & Materials:
-
All reagents from Protocol 1
-
Schlenk flask or similar glassware with a sidearm
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a balloon setup
-
Degassed solvents (prepared by freeze-pump-thaw cycles or sparging with inert gas for 20-30 minutes)
-
Gas-tight syringes
Step-by-Step Procedure:
-
Flame-dry a Schlenk flask containing a stir bar under vacuum and allow it to cool under a positive pressure of inert gas (e.g., Nitrogen).[19]
-
Dissolve the azide and alkyne substrates in the degassed solvent and add the solution to the Schlenk flask via syringe.
-
Prepare the catalyst premix (CuSO₄ and ligand) using degassed water or solvent in a separate septum-sealed vial, maintaining a nitrogen headspace.
-
Using a gas-tight syringe, transfer the catalyst premix to the Schlenk flask.
-
Prepare a fresh solution of Sodium Ascorbate using degassed solvent in a separate septum-sealed vial.
-
Transfer the ascorbate solution via syringe to the Schlenk flask to initiate the reaction.
-
Keep the flask under a positive pressure of inert gas (e.g., a balloon of Nitrogen) for the duration of the reaction.[20]
Visualizing the Catalytic Cycle and Oxidation Pathway
The following diagram illustrates the desired CuAAC catalytic cycle and the off-cycle oxidation pathway that leads to catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. Na-Ascorbate [baseclick.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Strategies for Improving the Reaction Kinetics of tert-Butyl trans-4-Ethynylcyclohexylcarbamate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed to provide in-depth, field-proven insights into optimizing the reaction kinetics of this versatile terminal alkyne, focusing on its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "Click Chemistry."
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experimental setup.
Q1: My CuAAC reaction with this compound is very slow. What is the first thing I should check?
A: The most common culprit for slow CuAAC reactions is the inactivation of the catalyst. The active species is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1] Ensure you are using a sufficient amount of a freshly prepared reducing agent, like sodium ascorbate, and consider degassing your solvents to minimize dissolved oxygen.[1][2]
Q2: What is the single most effective way to dramatically increase the reaction rate?
A: The use of a copper-stabilizing ligand is the most powerful method to accelerate the CuAAC reaction.[3] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only protect the Cu(I) catalyst from oxidation and disproportionation but also modulate its catalytic activity, leading to rate increases of several orders of magnitude compared to ligand-less systems.[3][4][5]
Q3: Is the Boc protecting group on my molecule stable under typical CuAAC conditions?
A: Yes. The tert-butyloxycarbonyl (Boc) group is robust and stable under the neutral to slightly basic conditions typical for CuAAC reactions.[6] It is cleaved under strong anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), which are not employed in this reaction.[6][7] Therefore, you can proceed with confidence that the protecting group will remain intact.
Q4: What are the most common side reactions I should be aware of?
A: The primary side reaction for terminal alkynes like yours is oxidative homocoupling, known as Glaser coupling, which forms a diyne byproduct.[8][9] This is also a Cu(I)/Cu(II) mediated process and is favored by the presence of oxygen. It can be effectively suppressed by maintaining a sufficient concentration of a reducing agent (e.g., sodium ascorbate) and minimizing oxygen exposure.[8][10]
Q5: Which solvent system is best for this reaction?
A: The ideal solvent must fully dissolve all reactants. Polar solvents are generally preferred.[11] For small molecule synthesis, mixtures like tert-butanol/water (1:1), DMSO/water, or DMF are excellent choices.[12] For bioconjugation applications in aqueous media, water-soluble ligands are essential, and buffers should be chosen carefully; avoid Tris buffer as it can inhibit the reaction by chelating copper.[13][14]
Troubleshooting Guide: Diagnosing & Solving Kinetic Issues
This section provides a structured approach to identifying and resolving specific experimental problems.
Problem: Reaction is Sluggish, Stalled, or Incomplete
An incomplete conversion often points to issues with the catalytic system or reaction environment.[15]
-
Potential Cause A: Catalyst Inactivation
-
Diagnosis: The reaction starts but slows down or stops prematurely. The solution may develop a blue/green tint, indicating the presence of Cu(II).
-
The Science: The active Cu(I) catalyst is readily oxidized by dissolved oxygen to inactive Cu(II).[1] While the reducing agent (sodium ascorbate) is meant to regenerate Cu(I), its capacity can be exhausted if oxygen ingress is continuous.[2]
-
Solutions:
-
Degas Solvents: Before adding reagents, sparge your solvents with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.[12]
-
Use Fresh Reducing Agent: Prepare sodium ascorbate solutions immediately before use, as they can degrade over time. Ensure a sufficient excess is used, typically 5-10 equivalents relative to the copper catalyst.[12][13]
-
Maintain Inert Atmosphere: Cap the reaction vial and maintain a positive pressure of an inert gas throughout the experiment.[2]
-
-
-
Potential Cause B: Suboptimal Catalyst or Ligand Concentration
-
Diagnosis: The reaction is consistently slow across multiple attempts, even with proper degassing.
-
The Science: The reaction rate is dependent on the concentration of the active catalytic complex. For many bioconjugation reactions, a threshold concentration of copper (often >50 µM) is needed to achieve maximal rates.[14] The ratio of ligand to copper is also critical; an excess of certain ligands can be inhibitory in some solvents.[3]
-
Solutions:
-
Increase Catalyst Loading: Systematically increase the concentration of the CuSO₄/ligand premix. For small molecules, 1-5 mol% copper is a good starting point.[12]
-
Optimize Ligand:Copper Ratio: The optimal ratio is ligand- and solvent-dependent. A 5:1 ligand-to-copper ratio is a robust starting point for many systems, especially in bioconjugations, to protect macromolecules from oxidation.[2] However, for small molecules in organic solvents, ratios of 1:1 or 2:1 may yield faster kinetics.[3] Run a small screen to determine the best ratio for your specific system.
-
-
-
Potential Cause C: Poor Reagent Solubility
-
Diagnosis: You observe suspended particles or cloudiness in the reaction mixture. This is common when coupling a hydrophobic alkyne with a polar, water-soluble azide.
-
The Science: If any reactant is not fully dissolved, the reaction becomes diffusion-limited, drastically reducing the effective concentration and slowing kinetics.
-
Solutions:
-
Add a Co-solvent: For aqueous reactions, add a water-miscible organic co-solvent like DMSO, DMF, or t-BuOH to improve the solubility of your alkyne.[12]
-
Change the Solvent System: If solubility remains an issue, switch to a fully organic system like pure DMF or DMSO, which are excellent solvents for a wide range of substrates.[11]
-
-
Problem: Low or Inconsistent Yields Despite Full Conversion
-
Potential Cause A: Alkyne Homocoupling (Glaser Coupling)
-
Diagnosis: TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to a dimer of your alkyne.
-
The Science: This side reaction is the oxidative coupling of two terminal alkynes, catalyzed by copper in the presence of oxygen.[9] It directly consumes your starting material, reducing the yield of the desired triazole product.
-
Solutions:
-
-
Potential Cause B: Incorrect Order of Reagent Addition
-
Diagnosis: Yields are inconsistent between runs, even with identical reagent amounts.
-
The Science: Premature addition of the reducing agent to the Cu(II) salt before the ligand is present can lead to the precipitation of copper species. A well-formed copper-ligand complex is crucial for catalytic efficiency.[16]
-
Solution:
-
Premix Catalyst and Ligand: Always add the ligand to the Cu(II) salt solution (e.g., CuSO₄ in water) and allow them to complex before adding this mixture to the solution containing your alkyne and azide.[16]
-
Initiate with Reductant: The reaction should be initiated by the final addition of the sodium ascorbate solution.[12]
-
-
Visualizations and Key Experimental Schematics
Troubleshooting Workflow for Slow CuAAC Reactions
Caption: A decision tree for troubleshooting slow CuAAC reactions.
Core Catalytic Cycle of CuAAC
Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Experimental Protocols & Data
Protocol: Optimized High-Kinetics CuAAC Reaction
This protocol provides a robust starting point for the reaction of this compound with a generic azide partner.
1. Stock Solution Preparation:
-
Alkyne: 20 mM solution of this compound in DMSO.
-
Azide: 22 mM solution of your azide partner in DMSO (1.1 equivalents).
-
Copper Sulfate (CuSO₄): 20 mM solution in deionized water.[16]
-
Ligand (THPTA): 50 mM solution in deionized water.[16]
-
Sodium Ascorbate: 100 mM solution in deionized water. (Critical: Prepare this solution fresh immediately before use). [16]
2. Reaction Setup (for a 1 mL final volume):
-
To a clean vial, add 500 µL of a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solvent mixture by bubbling with Argon or Nitrogen for 15 minutes.
-
Add 50 µL of the Alkyne stock solution (Final conc: 1 mM).
-
Add 50 µL of the Azide stock solution (Final conc: 1.1 mM).
-
In a separate microfuge tube, prepare the catalyst premix:
-
Add 5 µL of the CuSO₄ stock solution.
-
Add 10 µL of the Ligand stock solution.
-
Vortex briefly. This creates a 0.1 mM Cu / 0.5 mM Ligand solution when added to the final reaction volume.[16]
-
-
Add the 15 µL of catalyst premix to the main reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate stock solution (Final conc: 5 mM).[16]
-
Cap the vial tightly and stir at room temperature.
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, gentle heating to 40-50°C can be applied.[16]
-
Upon completion, the reaction can be quenched with an EDTA solution to chelate the copper, followed by standard aqueous workup and extraction.[16]
Data Summary: Key Parameters for Kinetic Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Copper Source | CuSO₄ | 1-5 mol% (vs. limiting reagent) | Use in conjunction with a reducing agent to generate the active Cu(I) species in situ.[17] |
| Reducing Agent | Sodium Ascorbate | 5-10 eq. (vs. Copper) | Essential to maintain the copper in the active Cu(I) state. Must be prepared fresh.[2][13] |
| Ligand | THPTA (aqueous) / TBTA (organic) | 1:1 to 5:1 (Ligand:Cu) | Dramatically accelerates the reaction and prevents catalyst precipitation/oxidation. The optimal ratio is system-dependent.[2][3] |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, DMF | N/A | Must ensure complete solubility of all reactants. Polar solvents are generally superior.[11][12] |
| Temperature | Room Temperature (20-25°C) | 20 - 60°C | Gentle heating can accelerate slow reactions, but RT is usually sufficient for catalyzed reactions.[16] |
| Concentration | 1-100 mM | 0.1 - 500 mM | Higher concentrations lead to faster rates, but are limited by solubility. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Challenges in Boc Group Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection is a frequent issue that can typically be traced back to several key factors related to reaction conditions, the substrate itself, or the quality of the reagents.[1]
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid, most commonly trifluoroacetic acid (TFA), is too low to efficiently drive the cleavage of the Boc group.[1][2] Certain substrates may necessitate stronger acidic conditions or prolonged reaction times for complete deprotection.[1][2]
-
Inadequate Reaction Time: The deprotection step may be too brief. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1][3]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically obstruct the approach of the acid to the Boc group, thereby slowing down the cleavage reaction.[1][3][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][5] Interestingly, 100% TFA can lead to less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), which can result in lower purity.[2][5]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][6]
-
Reagent Quality: The purity of reagents is paramount. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1][3]
Q2: How is the Boc group removed, and what is the mechanism with TFA?
The removal of the Boc group is an acid-catalyzed process.[2][7][8] The mechanism when using Trifluoroacetic Acid (TFA) involves a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][9]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[2][7][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][9][10] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[2][9]
It is crucial to remember that the reaction produces CO2 gas, so it should not be performed in a closed system.[9]
Caption: Mechanism of TFA-mediated Boc deprotection.
Q3: What are the consequences of incomplete Boc deprotection?
Failure to completely remove the Boc group can have significant negative impacts on your synthesis:
-
Deletion Sequences: In peptide synthesis, if the Boc group remains, the subsequent amino acid cannot be coupled. This results in peptide chains that are missing one or more amino acids, which can be very difficult to separate from the desired product.[11]
-
Complex Crude Product: The unremoved Boc group will be carried through the subsequent synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.[11]
Q4: How can I detect incomplete Boc deprotection?
Several analytical techniques can be used to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or colorless beads) suggests that the Boc group is still attached.[1][11]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method.[11] Analysis of the crude product will show the desired product along with unreacted starting material. In peptide synthesis, it can reveal deletion sequences.[1] LC-MS can confirm the removal of the Boc group by observing the expected mass decrease of 100.12 g/mol .[12]
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm Boc deprotection by observing the disappearance of the characteristic nine-proton singlet of the tert-butyl group around 1.5 ppm.[1][12][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.
Problem: Analytical results (HPLC/LC-MS, NMR, or TLC) indicate the presence of starting material or, in the case of SPPS, deletion sequences.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Optimization Strategies
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Acid Reagent | 20-50% TFA in DCM; 4M HCl in dioxane | Increase TFA concentration. Switch to 4M HCl in dioxane for substrates sensitive to TFA. | A higher concentration of acid can increase the reaction rate. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[2] |
| Reaction Time | 30 min - 2 hours | Extend reaction time to 4 hours or overnight. Monitor progress periodically.[1] | Deprotection is a kinetic process; sterically hindered or resistant substrates require more time to react completely.[2] |
| Temperature | Room Temperature | Increase temperature to 40-50°C. | Provides more kinetic energy to overcome the activation barrier, especially in cases of steric hindrance.[4] |
| Solvent | Dichloromethane (DCM) | Ensure adequate solvent volume for complete dissolution or resin swelling.[1] For SPPS, 55% TFA in DCM can be superior to 100% TFA due to better resin swelling.[5] | Proper solvation is crucial for reagents to access the reaction site.[1] |
| Scavengers | Dependent on substrate | Add scavengers like triisopropylsilane (TIS) or water if side reactions with sensitive residues (e.g., Trp, Met, Cys) are a concern.[7][12][14][15] | While not directly addressing incomplete deprotection, scavengers prevent side reactions caused by the tert-butyl cation, which can complicate analysis and purification.[7][15] |
Experimental Protocols
Standard Boc Deprotection Protocol (Solution-Phase)
This protocol outlines a general procedure for the removal of the Boc group in a solution-phase reaction.
Reagents:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cold diethyl ether (for precipitation, if needed)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Cool the solution to 0 °C in an ice bath, especially for sensitive substrates.[2]
-
Add TFA dropwise to the stirred solution. A common ratio is 1:1 TFA to DCM (v/v), but this can be adjusted based on the substrate's reactivity.[2][16]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is fully consumed as monitored by TLC or LC-MS.[2]
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Work-up Option A (Aqueous work-up): Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.[2] Wash the organic layer with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Work-up Option B (Precipitation): Dissolve the residue in a minimal amount of solvent and precipitate the product by adding cold diethyl ether.[2] Isolate the product by filtration.
Protocol: Qualitative Kaiser (Ninhydrin) Test for SPPS
This protocol is for detecting the presence of free primary amines on a resin support after the deprotection step.[11]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[11]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][11]
-
Heat the test tube at 100-110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.[1]
-
Positive Result (Deprotection Complete): Dark blue/purple beads and/or solution.
-
Negative Result (Deprotection Incomplete): Yellow, orange, or colorless beads/solution.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to Selecting Alkyne Reagents for Click Chemistry: Beyond the Standard
An In-Depth Comparison of Alternatives to tert-butyl trans-4-ethynylcyclohexylcarbamate for Enhanced Performance in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, "click chemistry" has become an indispensable tool for the precise and efficient construction of complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its biocompatible counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), offer a robust platform for applications ranging from bioconjugation and drug discovery to materials science.[1] While reagents like this compound have served as reliable workhorses, the expanding demands of modern research necessitate a broader palette of alkyne-containing reagents with tailored properties. This guide provides a comprehensive comparison of alternative reagents, offering experimental data and expert insights to empower researchers in selecting the optimal tool for their specific needs.
The choice of an alkyne reagent can significantly impact reaction kinetics, yield, solubility, and biocompatibility. This guide will delve into the key classes of alternative reagents, moving from simple terminal alkynes to sophisticated, strained cyclooctynes, and will provide the rationale behind choosing one over another.
The Landscape of Alkyne Alternatives: A Comparative Analysis
The ideal alkyne reagent for a click chemistry application depends heavily on the experimental context. For in vitro applications where speed is critical and the presence of a copper catalyst is tolerable, a diverse range of terminal alkynes can be employed. However, for applications in living systems, the cytotoxicity of copper necessitates the use of strained alkynes in SPAAC reactions.[2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry
CuAAC is renowned for its rapid kinetics and high yields, making it a go-to method for in vitro conjugations.[4][5] The reactivity of terminal alkynes in CuAAC can be subtly influenced by their substitution pattern.
Key Terminal Alkyne Alternatives:
-
Propargyl Derivatives: Compounds containing a propargyl group (HC≡C-CH₂-) are among the most common and cost-effective terminal alkynes. They generally exhibit robust reactivity in CuAAC. A quantitative comparison of various terminal alkynes revealed that propargyl compounds offer an excellent balance of reactivity, ease of installation, and affordability.[6]
-
Propiolamides: These electron-deficient alkynes often exhibit slightly faster reaction rates compared to their propargyl counterparts.[6] However, this increased reactivity comes with a greater propensity for Michael addition side reactions, a factor to consider during reaction design.[4]
-
PEGylated Alkynes: To address the often-limited aqueous solubility of hydrophobic alkynes, polyethylene glycol (PEG) chains can be incorporated into the reagent's structure. These PEGylated alkynes significantly enhance hydrophilicity, which is crucial for bioconjugation reactions in aqueous buffers.[7]
Data Presentation: Comparison of Terminal Alkynes in CuAAC
| Reagent Type | Key Features | Considerations |
| This compound | Standard, commercially available terminal alkyne. | Moderate reactivity, can have limited aqueous solubility. |
| Propargyl Ethers/Amides | Readily accessible, good reactivity, and cost-effective.[6] | May require optimization for challenging conjugations. |
| Propiolamides | Slightly higher reactivity than propargyl derivatives.[6] | Potential for Michael addition side reactions.[4] |
| PEGylated Terminal Alkynes | Enhanced hydrophilicity and biocompatibility.[7] | Synthesis can be more complex and costly. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Frontier
For applications in living cells and organisms, SPAAC is the premier choice as it eliminates the need for a cytotoxic copper catalyst.[8] The reaction rate in SPAAC is primarily dictated by the degree of ring strain in the cyclooctyne reagent.
Key Strained Alkyne Alternatives:
-
Dibenzocyclooctyne (DBCO): DBCO and its derivatives are among the most widely used strained alkynes due to their high reactivity, which stems from significant ring strain.[9] They are commercially available with a variety of functional handles for further modification.
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne. While generally exhibiting slower reaction kinetics with aliphatic azides compared to DBCO, it is smaller and less hydrophobic.[10] A key advantage of BCN is its enhanced stability in the presence of biological thiols like glutathione, making it a better choice for intracellular applications.[10][11]
-
Difluorinated Cyclooctynes (DIFO): The incorporation of fluorine atoms can further enhance the reactivity of cyclooctynes.
Data Presentation: Comparison of Strained Alkynes in SPAAC
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | Stability in presence of Glutathione (GSH) |
| DBCO | ~0.6 - 1.0[9] | High reactivity, widely used. | Less stable (half-life ~71 min)[10][11] |
| BCN | ~0.06 - 0.1[9] | Smaller, less hydrophobic, more stable in reducing environments. | More stable (half-life ~6 h)[10][11] |
| DIFO | ~0.076[9] | Fast kinetics. | Data not as readily available as for DBCO and BCN. |
Experimental Corner: Protocols for Reagent Comparison
To facilitate the rational selection of an alkyne reagent, standardized experimental protocols are essential for generating reliable comparative data.
Protocol 1: Comparative Kinetic Analysis of Terminal Alkynes in CuAAC via Fluorescence Monitoring
This protocol allows for the determination of relative reaction rates of different terminal alkynes in a CuAAC reaction using a fluorogenic azide.
Materials:
-
Terminal alkyne of interest (e.g., this compound, propargyl derivative, propiolamide)
-
Fluorogenic azide (e.g., a coumarin azide)[12]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[13]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Fluorescence plate reader
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each terminal alkyne, the fluorogenic azide, CuSO₄, sodium ascorbate, and the ligand in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the fluorogenic azide and the terminal alkyne to the desired final concentrations.
-
Initiation of Reaction: To initiate the reaction, add a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: Plot the fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.
Protocol 2: Determination of Second-Order Rate Constant for SPAAC Reactions by ¹H NMR Spectroscopy
This protocol provides a quantitative measure of the reactivity of a strained alkyne with an azide.[9][14]
Materials:
-
Strained alkyne (e.g., DBCO or BCN derivative)
-
Azide compound (e.g., benzyl azide)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the strained alkyne, the azide, and the internal standard in the deuterated solvent at known concentrations. It is often advantageous to have one reactant in excess to simplify the kinetics to pseudo-first-order.[9]
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate a characteristic peak for the strained alkyne and the internal standard in each spectrum.
-
Calculate the concentration of the strained alkyne at each time point by comparing its integral to that of the internal standard.
-
For a pseudo-first-order reaction, plot the natural logarithm of the strained alkyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').[9]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[9]
-
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between click chemistry approaches and key experimental considerations.
Caption: Decision workflow for selecting an appropriate alkyne reagent.
Conclusion and Future Perspectives
The field of click chemistry is continuously evolving, with the development of new reagents offering enhanced performance and expanded capabilities. While this compound remains a useful building block, researchers now have a diverse arsenal of alternative alkynes at their disposal. For CuAAC reactions, propargyl derivatives provide a cost-effective and reliable option, while for SPAAC, the choice between DBCO and BCN should be guided by the specific requirements for reaction speed versus stability in reducing environments. The incorporation of PEG linkers is a valuable strategy to enhance the aqueous solubility of any alkyne reagent. By carefully considering the experimental context and utilizing the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their click chemistry workflows and accelerate their scientific discoveries.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Foundation: Understanding Cis and Trans Isomerism in 4-Ethynylcyclohexylcarbamate
An In-Depth Comparative Analysis of Cis and Trans Isomers of 4-Ethynylcyclohexylcarbamate for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of its pharmacological profile. For cyclic compounds such as substituted cyclohexanes, the distinction between cis and trans geometric isomers can lead to profound differences in efficacy, toxicity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparative analysis of the cis and trans isomers of 4-ethynylcyclohexylcarbamate, a scaffold of potential interest in drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of stereoisomerism in cyclohexane derivatives to provide a robust framework for its characterization and evaluation.
Geometric isomerism in 1,4-disubstituted cyclohexanes arises from the relative orientation of the two substituents with respect to the plane of the ring. In its most stable chair conformation, the substituents can occupy either axial or equatorial positions.[2]
-
Cis Isomer: The substituents are on the same side of the ring's plane. In the chair conformation, this translates to one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).[2][3]
-
Trans Isomer: The substituents are on opposite sides of the ring's plane. In the chair conformation, this means both substituents are in equatorial positions (diequatorial) or both are in axial positions (diaxial).[2][3] The diequatorial conformation is generally more stable due to reduced steric hindrance.
The ethynyl and carbamate groups in 4-ethynylcyclohexylcarbamate will dictate the overall polarity, hydrogen bonding potential, and steric bulk of the molecule, all of which are influenced by their isomeric arrangement.
Diagrammatic Representation of Cis and Trans Isomers
Caption: Chair conformations of cis and trans isomers.
Predicted Physicochemical Properties: A Comparative Table
The different spatial arrangements of the functional groups in cis and trans isomers are expected to result in distinct physicochemical properties. These differences can impact solubility, melting point, and stability, which are critical parameters in drug development.[4]
| Property | Predicted Outcome for Cis Isomer | Predicted Outcome for Trans Isomer | Rationale |
| Melting Point | Lower | Higher | The trans isomer, particularly in a diequatorial conformation, often packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point.[4] |
| Boiling Point | Higher | Lower | The cis isomer is likely to have a net dipole moment, leading to stronger dipole-dipole interactions and a higher boiling point. The dipole moments in the more symmetric trans isomer may cancel each other out.[4] |
| Solubility | Generally higher in polar solvents | Generally lower in polar solvents | The higher polarity of the cis isomer would likely lead to better solvation in polar solvents. |
| Stability | Less stable | More stable | The trans isomer with both bulky groups in the equatorial position will experience less steric strain compared to the cis isomer, which must have one group in the more sterically hindered axial position.[4] |
| Dipole Moment | Non-zero | Close to zero | In the trans isomer, the dipole moments of the two substituents are likely to oppose and cancel each other out, whereas in the cis isomer, they will have a net resultant dipole moment.[4] |
Spectroscopic Differentiation: A Practical Guide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclohexane derivatives.[5][6]
¹H NMR Spectroscopy
The key to differentiating the isomers lies in the coupling constants (J-values) between the protons on the carbons bearing the substituents and the adjacent protons on the cyclohexane ring.
-
For the trans isomer (diequatorial): The proton attached to the carbon with the substituent will be in an axial position. The coupling between this axial proton and the adjacent axial protons will result in a large coupling constant (typically 8-13 Hz).
-
For the cis isomer (axial-equatorial): The proton on the carbon with the equatorial substituent will be axial, showing a large axial-axial coupling. Conversely, the proton on the carbon with the axial substituent will be equatorial, exhibiting smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR can also be indicative. Generally, a carbon atom in an axial position is more shielded and will appear at a higher field (lower ppm) compared to when it is in an equatorial position due to the gamma-gauche effect.
Experimental Protocol: NMR Analysis of Cis and Trans Isomers
-
Sample Preparation: Dissolve 5-10 mg of each purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in separate NMR tubes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Data Analysis:
-
For ¹H NMR, identify the signals for the protons on the carbons attached to the ethynyl and carbamate groups. Analyze the multiplicity and measure the coupling constants of these signals.
-
For ¹³C NMR, compare the chemical shifts of the cyclohexane ring carbons between the two isomers.
-
Potential Implications for Biological Activity
The stereochemistry of drug candidates profoundly influences their interaction with biological targets like enzymes and receptors.[1][7] The different three-dimensional shapes of the cis and trans isomers of 4-ethynylcyclohexylcarbamate will result in different binding affinities and potentially different biological activities.
-
Receptor Binding: The specific spatial orientation of the ethynyl and carbamate groups in one isomer may allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with a receptor's binding pocket, while the other isomer may not fit as well, leading to lower affinity.
-
Metabolism: The accessibility of the molecule to metabolic enzymes can be affected by its stereochemistry. One isomer might be metabolized more rapidly than the other, leading to differences in bioavailability and duration of action.
For instance, in a study of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol, the trans-isomer showed greater analgesic activity than the cis-isomer, which was attributed to a better fit with the morphine structure.[7] Similarly, the biological activity of 3-Br-acivicin isomers was found to be highly dependent on their stereochemistry.[8][9]
Workflow for Biological Evaluation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. fiveable.me [fiveable.me]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Triazole Linkage from tert-Butyl trans-4-Ethynylcyclohexylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success.[1] The linker, the covalent bridge between a targeting moiety and a payload, must exhibit a delicate balance: sufficient stability to remain intact in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet facilitate efficient payload release at the desired site of action.[1][2] Among the plethora of ligation chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has gained prominence for its efficiency and the formation of a highly robust 1,2,3-triazole linkage.[3][4]
This guide provides an in-depth assessment of the stability of the triazole linkage derived from the reaction of tert-butyl trans-4-ethynylcyclohexylcarbamate with an azide-bearing molecule. We will explore the inherent chemical properties of the triazole ring that contribute to its remarkable stability and present a comparative analysis against other commonly used linkers, supported by established experimental data and detailed protocols for stability assessment.
The 1,2,3-triazole ring is not merely a passive connector; its aromatic nature, significant dipole moment, and ability to act as a hydrogen bond acceptor contribute to its exceptional stability and can influence the physicochemical properties of the entire conjugate.[3][5] It is widely regarded as a bioisostere for the amide bond, offering similar spatial arrangement with enhanced metabolic stability.[6][7]
The Unwavering Stability of the 1,2,3-Triazole Linkage
The exceptional stability of the 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is a key advantage of this click chemistry reaction.[8] This robustness stems from its aromatic character and the delocalization of π-electrons within the heterocyclic ring system, which imparts significant resonance stabilization.[9] Consequently, the triazole linkage is highly resistant to a wide range of chemical and biological conditions commonly encountered in physiological environments.
Resistance to Chemical Degradation
The triazole linkage exhibits remarkable stability across a broad pH range, resisting both acidic and basic hydrolysis under conditions where other linkers, such as esters and hydrazones, would readily cleave.[3][8] It is also stable under common oxidative and reductive conditions encountered in biological systems.[7] While not completely indestructible, cleavage of the triazole ring requires harsh conditions, such as flash vacuum pyrolysis at temperatures exceeding 500°C or the presence of specific reagents like acyl halides under elevated temperatures, which are not relevant to biological or pharmaceutical settings.[6][10][11]
Enzymatic Inertness
A significant advantage of the triazole linkage in a biological context is its profound resistance to enzymatic degradation.[3] The triazole ring is not recognized as a substrate by common metabolic enzymes like proteases and esterases, which are abundant in plasma and tissues.[3][6] This enzymatic inertness prevents premature payload release and contributes to a longer in vivo half-life of the conjugate.[3]
Comparative Stability of Chemical Linkages
The choice of a linker is dictated by the desired stability profile for a specific application. The high stability of the triazole linkage makes it ideal for applications requiring long-term integrity.[6] The following table provides a comparative overview of the stability of the triazole linkage against other common chemical linkers used in drug development.
| Linker Type | Stability Profile | Cleavage Mechanism | Typical Half-life in Plasma |
| 1,2,3-Triazole | Highly Stable | Resistant to hydrolysis, enzymes, and redox conditions. [3][8] | > 9 days [12] |
| Thioether | Highly Stable | Resistant to enzymatic cleavage.[3] | >95% intact after 7 days[12] |
| Amide | Susceptible to Proteases | Enzymatic cleavage by proteases.[3] | Variable |
| Ester | Labile | Cleaved by esterases.[3] | Minutes to hours |
| Hydrazone | pH-Sensitive | Hydrolyzes at acidic pH (e.g., in endosomes/lysosomes).[12] | ~2 days (can be variable)[12] |
| Disulfide (hindered) | Redox-Sensitive | Cleaved by reducing agents (e.g., glutathione in the cytoplasm).[12] | > 7 days[12] |
Experimental Assessment of Triazole Linkage Stability
To empirically validate the stability of a triazole linkage derived from this compound, a forced degradation study is the recommended approach.[6] This involves subjecting the triazole-containing conjugate to a variety of stress conditions and monitoring its integrity over time using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical linker.
Caption: Workflow for assessing the chemical stability of a triazole linkage.
Step-by-Step Protocol for Forced Degradation Study
-
Synthesis and Characterization of the Triazole Conjugate:
-
Synthesize the triazole conjugate by reacting this compound with a suitable azide-containing molecule via a standard CuAAC protocol.[15][16]
-
Purify the conjugate using an appropriate chromatographic method (e.g., column chromatography or preparative HPLC).
-
Confirm the identity and purity of the conjugate using analytical techniques such as LC-MS and NMR spectroscopy.
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
-
Incubation under Stress Conditions:
-
Acidic Conditions: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl, pH 1.2) to a final concentration of 100 µg/mL.
-
Basic Conditions: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH, pH 13) to a final concentration of 100 µg/mL.
-
Oxidative Conditions: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Plasma/Serum Stability: Incubate the conjugate in fresh animal or human plasma/serum at 37°C to assess stability against enzymatic degradation.[2][6]
-
Control: Prepare a control sample by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubate all samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[6]
-
Quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection or by LC-MS.[13][14][17]
-
Quantify the percentage of the parent compound remaining by comparing its peak area to the t=0 time point or the control sample.[6]
-
Visualizing the Comparison: Triazole vs. Other Linkers
The following diagram illustrates the structural differences and relative stabilities of the triazole linkage compared to other common linkers.
Caption: Comparative stability of triazole and other common linkers.
Conclusion
The 1,2,3-triazole linkage, readily formed via the CuAAC click reaction with precursors such as this compound, stands out as an exceptionally stable and reliable linker for applications in drug development and bioconjugation.[6][8] Its remarkable resistance to hydrolytic, enzymatic, and redox degradation makes it a superior choice for conjugates requiring a long in vivo half-life and robust performance.[3] While other linkers offer the advantage of controlled cleavage under specific physiological triggers, the triazole linkage provides unparalleled stability for applications where a permanent and inert connection is paramount. The experimental protocols outlined in this guide provide a framework for the empirical validation of this stability, ensuring the rational design of effective and safe therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 10. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of Reaction Products: Evaluating tert-butyl trans-4-ethynylcyclohexylcarbamate and Alternative Derivatization Reagents
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of reaction products, with a focus on derivatization techniques to enhance analytical sensitivity and chromatographic performance. We will explore the potential application of tert-butyl trans-4-ethynylcyclohexylcarbamate within a click chemistry framework and compare this approach with established pre-column derivatization reagents for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Challenge of Quantifying Polar Analytes
In drug development and process chemistry, accurate quantification of reaction products, including starting materials, intermediates, and final active pharmaceutical ingredients (APIs), is critical for ensuring product quality, safety, and efficacy. Many of these molecules, particularly those containing primary and secondary amine functional groups, are polar in nature. This polarity often leads to poor retention on reversed-phase HPLC columns and inefficient ionization in mass spectrometry, complicating their accurate measurement.[1][2]
Pre-column derivatization is a widely adopted strategy to overcome these challenges.[3] By chemically modifying the analyte before analysis, we can introduce functionalities that improve its analytical properties. This guide will delve into a conceptual workflow using this compound and provide a detailed comparison with established, commercially available derivatization reagents.
Conceptual Workflow: Leveraging Click Chemistry with this compound
This compound is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. While not a traditional derivatizing agent itself, its terminal alkyne group makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reagent can be envisioned as a versatile building block in a two-step quantitative analysis workflow:
-
Azide Tagging of the Analyte: The target analyte (e.g., a primary or secondary amine) is first reacted with an azide-containing reagent to introduce the azide functionality.
-
Click Reaction Derivatization: The azide-tagged analyte is then reacted with this compound via CuAAC to form a stable triazole conjugate. This derivative can then be analyzed by HPLC-UV or LC-MS.
The rationale behind this approach is to introduce a bulky, hydrophobic cyclohexyl group, which can significantly improve retention in reversed-phase chromatography. The triazole linkage is highly stable, ensuring the integrity of the derivative throughout the analytical process.
References
The Strategic Advantage of Rigidity: A Comparative Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate in PROTAC and Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is increasingly recognized as a critical determinant of efficacy. While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, there is a growing body of evidence supporting the strategic implementation of rigid linkers to enhance therapeutic performance. This guide provides an in-depth technical comparison of tert-butyl trans-4-ethynylcyclohexylcarbamate, a rigid bifunctional linker, with its more flexible counterparts, supported by experimental insights and detailed protocols.
The Rationale for Rigidity: Moving Beyond Flexible Spacers
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role is not merely to bridge two ligands but to optimally orient them to facilitate a productive ternary complex.[2]
Flexible linkers, such as PEG and alkyl chains, offer synthetic simplicity and the ability to span a range of distances.[2][3] However, their high conformational flexibility can come at a cost. The entropic penalty of locking a flexible linker into a single bioactive conformation within the ternary complex can be substantial, potentially leading to a less stable and less populated complex.[4] This can negatively impact the efficiency of protein degradation.
Rigid linkers, such as the trans-cyclohexyl moiety in this compound, can pre-organize the PROTAC into a more defined conformation.[5] This reduces the entropic cost of ternary complex formation and can lead to more stable and productive interactions between the target protein and the E3 ligase.[5]
Comparative Analysis: The Conformational Advantage of the trans-Cyclohexyl Linker
The trans-1,4-disubstituted cyclohexane ring in this compound adopts a stable chair conformation with both substituents in equatorial positions. This arrangement provides a rigid, linear extension that can effectively project the warhead and E3 ligase ligand away from each other, minimizing unproductive intramolecular interactions and facilitating optimal ternary complex geometry.
A key study highlighting the importance of stereochemistry in cyclohexyl-based linkers revealed that a PROTAC bearing a trans-cyclohexyl group was a more effective and cooperative degrader than its corresponding cis-analogue, despite the trans-isomer exhibiting weaker binary binding affinities. High-resolution co-crystal structures demonstrated that the trans-linker maintains a rigid, extended conformation, while the cis-linker collapses into a folded-back conformation. This illustrates how the defined stereochemistry of the trans-cyclohexyl linker can fine-tune the propensity for productive ternary complex formation and ultimately enhance cellular degradation activity.
Table 1: Qualitative Comparison of Linker Types
| Feature | Flexible Linkers (PEG, Alkyl) | Rigid Linker (this compound) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple orientations, potentially leading to an entropic penalty upon binding. | Pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty.[5] |
| Synthetic Accessibility | Generally straightforward. | Multi-step synthesis required. |
| Solubility | PEG linkers enhance hydrophilicity; Alkyl linkers are hydrophobic.[2] | Moderately lipophilic. |
| Metabolic Stability | PEG linkers can be susceptible to oxidation.[6] | The cyclohexane ring is generally more metabolically stable. |
Applications in Bioconjugation: The Power of Click Chemistry
The terminal alkyne functionality of this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction is highly efficient, specific, and biocompatible, allowing for the straightforward conjugation of the linker to azide-modified molecules, such as proteins, peptides, or fluorescent probes.[7] The resulting 1,2,3-triazole linkage is highly stable, further contributing to the robustness of the final conjugate.[8]
The steric bulk of the cyclohexyl group may influence the kinetics of the CuAAC reaction. However, with appropriate ligand selection and reaction conditions, high yields can be achieved.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative, literature-informed synthetic route.
Caption: General workflow for the CuAAC reaction.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-containing molecule, this compound, copper(II) sulfate (CuSO4), sodium ascorbate, and a copper(I)-stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF). [8]
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.
-
Add the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Add the ligand solution (e.g., 1-5 mol%).
-
-
Reaction Initiation and Monitoring:
-
Add a freshly prepared solution of sodium ascorbate (e.g., 10-20 mol%) to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. [8] * Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography.
-
Conclusion and Future Outlook
This compound represents a valuable building block for the synthesis of advanced therapeutics and bioconjugates. Its rigid trans-cyclohexyl core offers a distinct advantage over flexible linkers by pre-organizing the molecule into a bioactive conformation, which can lead to enhanced potency and improved pharmacokinetic properties in the context of PROTACs. The terminal alkyne provides a versatile handle for efficient and robust conjugation via click chemistry.
While further head-to-head studies with quantitative biological data are needed to fully elucidate the performance benefits of this linker compared to traditional flexible linkers across a range of biological targets, the available structural and mechanistic insights strongly support its utility in the rational design of next-generation protein degraders. As the field of targeted protein degradation continues to mature, the strategic incorporation of rigid linkers like this compound will undoubtedly play a crucial role in the development of more effective and selective medicines.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioclone.net [bioclone.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
A Guide to Cyclohexyl Spacers in Linker Design: Balancing Stability, Hydrophobicity, and Conformational Control
For Researchers, Scientists, and Drug Development Professionals
In the intricate architecture of antibody-drug conjugates (ADCs), the linker is not merely a tether but a critical determinant of the therapeutic's success. It dictates the stability of the ADC in circulation, the efficiency of payload delivery, and ultimately, the balance between efficacy and toxicity. Among the diverse chemical motifs employed in linker design, the cyclohexyl group stands out as a non-cleavable spacer that offers a unique combination of rigidity, stability, and hydrophobicity. This guide provides an in-depth analysis of the advantages of incorporating a cyclohexyl spacer, comparing its performance with other linker alternatives and providing the experimental context needed for informed design choices.
The Architectural Role of the Cyclohexyl Spacer in ADCs
The cyclohexyl moiety is a cornerstone of one of the most clinically successful non-cleavable linkers: succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This linker is famously utilized in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®), which serves as a benchmark for ADC stability.[1] The cyclohexyl ring within the SMCC linker acts as a rigid, aliphatic spacer that connects the antibody conjugation site (via a maleimide group) to the payload.
The primary function of this spacer is to provide a stable, chemically inert connection that withstands the physiological conditions of the bloodstream. Unlike cleavable linkers that are designed to break apart in the tumor microenvironment, the non-cleavable strategy relies on the complete lysosomal degradation of the antibody component to release the linker-payload catabolite, which then exerts its cytotoxic effect.[2] The rigidity and steric bulk of the cyclohexyl group are central to achieving this requisite stability.
Caption: General architecture of an ADC featuring a detailed view of the SMCC linker, highlighting the central role of the cyclohexyl spacer.
Core Advantage 1: Enhancing Systemic Stability Through Steric Hindrance
A paramount requirement for any ADC is stability in systemic circulation. Premature release of the cytotoxic payload can lead to severe off-target toxicity and a diminished therapeutic window. The cyclohexyl spacer is a powerful tool for enhancing this stability.
Mechanism of Action: The bulky, three-dimensional structure of the cyclohexane ring provides significant steric hindrance.[3][4][5] This steric shield protects adjacent chemical bonds, particularly the thioether bond formed by the maleimide group and the antibody's cysteine residue, from enzymatic degradation or chemical cleavage in the plasma.[6] Furthermore, the inherent rigidity of the ring structure limits the flexibility of the linker, reducing its susceptibility to enzymatic attack compared to more flexible linear alkyl chains.[7]
This enhanced stability ensures that the ADC remains intact during its transit through the bloodstream, allowing for maximal accumulation at the tumor site. The pharmacokinetic profile of ADCs with highly stable linkers, such as those containing a cyclohexyl spacer, is generally more favorable, with longer half-lives and reduced clearance rates.[8]
| Linker Type | Spacer Component | Key Stability Feature | Representative Plasma Half-life (Conceptual) | Primary Reference |
| Non-Cleavable | Cyclohexyl (e.g., SMCC) | High Steric Hindrance & Rigidity | Long (days) | [1][2] |
| Enzyme-Cleavable | Dipeptide (e.g., Val-Cit) | Moderate; relies on enzyme specificity | Moderate to Long | [6] |
| Acid-Cleavable | Hydrazone | Susceptible to low pH; lower plasma stability | Short to Moderate | [2] |
| Disulfide-Cleavable | Disulfide Bond | Susceptible to reducing agents (e.g., GSH) | Variable; can be tuned with hindrance | [6] |
Table 1. Comparative stability features of different linker classes. The cyclohexyl-containing non-cleavable linker demonstrates superior plasma stability due to its structural properties.
Core Advantage 2: The Double-Edged Sword of Hydrophobicity
The cyclohexyl group is aliphatic and non-polar, which increases the overall hydrophobicity of the drug-linker complex. This property presents both a significant challenge and a potential advantage in ADC design.
The Challenge: Highly hydrophobic payloads are a known liability in ADC development, often leading to aggregation, which can compromise efficacy, induce an immune response, and lead to rapid clearance from circulation.[9][10] Adding a hydrophobic spacer like cyclohexyl can exacerbate this issue, particularly with high drug-to-antibody ratios (DAR).[9]
The Strategic Advantage: While excessive hydrophobicity is detrimental, modulating this property is a key aspect of linker design. The hydrophobicity contributed by a cyclohexyl spacer can be strategically balanced with other components of the ADC or by introducing hydrophilic moieties, such as polyethylene glycol (PEG), elsewhere in the linker.[11][12] In some instances, a degree of hydrophobicity is necessary for the payload-catabolite to effectively cross cell membranes after its release in the lysosome. The predictable and well-defined hydrophobicity of the cyclohexyl group makes it a useful building block for fine-tuning the overall physicochemical properties of the ADC.
Experimental Protocol: Assessing ADC Hydrophobicity via HIC
To manage and characterize the hydrophobicity of an ADC construct, Hydrophobic Interaction Chromatography (HIC) is an essential analytical tool. This protocol provides a self-validating system to compare different linker designs.
Objective: To determine the relative hydrophobicity of an ADC containing a cyclohexyl spacer compared to an ADC with a more hydrophilic linker (e.g., PEG-containing).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
Purified ADC samples (e.g., ADC-Cyclohexyl, ADC-PEG) at 1 mg/mL
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20 µg of the ADC sample onto the column.
-
Elution Gradient: Elute the bound protein using a reverse salt gradient. A typical gradient would be from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: More hydrophobic ADC species will bind more tightly to the column and thus have a longer retention time. Compare the retention times of ADC-Cyclohexyl and ADC-PEG. A longer retention time for ADC-Cyclohexyl confirms its higher relative hydrophobicity.
Caption: A streamlined workflow for assessing ADC hydrophobicity using Hydrophobic Interaction Chromatography (HIC).
Core Advantage 3: Exerting Precise Conformational Control
Beyond bulk and hydrophobicity, the cyclohexyl spacer offers a level of conformational rigidity that is difficult to achieve with flexible alkyl chains. This rigidity can have profound impacts on the biological activity of the conjugate.
Research on Proteolysis Targeting Chimeras (PROTACs), which share similar linker design principles, has shown that the stereochemistry of a 1,4-disubstituted cyclohexyl ring dictates the linker's overall conformation.[7] A trans-cyclohexyl group enforces a rigid, linear "stick-out" conformation, while a cis-analogue allows the linker to adopt a more collapsed, folded-back shape.[7] This study revealed that the rigid trans-linker produced a more effective molecule, demonstrating that precise spatial positioning of the connected moieties is critical for optimal biological function.[7]
This principle is directly applicable to ADC design. A rigid linker can:
-
Maintain an Optimal Distance: Ensure the payload does not interfere with the antibody's binding to its antigen.
-
Prevent Undesired Interactions: Reduce the likelihood of the payload interacting with the antibody surface, which could lead to instability or aggregation.
-
Influence Catabolite Activity: The structure of the final lysine-linker-payload catabolite is defined by the linker's rigidity, which can influence its ability to bind to its intracellular target or be effluxed from the cell.
Caption: Comparison of linker conformations. A flexible linker allows for variable payload orientation, while a rigid cyclohexyl linker maintains a fixed distance and geometry.
Conclusion: A Strategic Tool for Robust ADC Design
The cyclohexyl spacer is a proven and powerful component in the ADC linker toolbox. Its primary advantages—enhancing systemic stability through steric hindrance, providing a means to modulate hydrophobicity, and exerting precise conformational control—make it an invaluable asset for developing robust and effective non-cleavable ADCs. While the hydrophobicity it imparts requires careful consideration and strategic balancing, its contribution to creating a stable, well-defined conjugate is undeniable. The clinical success of Kadcyla® stands as a testament to the power of this design principle, cementing the cyclohexyl spacer's role as a critical element for the next generation of antibody-drug conjugates.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. purepeg.com [purepeg.com]
A Senior Application Scientist's Guide to Click Chemistry: Copper-Catalyzed vs. Copper-Free Reactions for Advanced Applications
In the landscape of modern chemical biology and drug development, the ability to specifically and efficiently connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless and colleagues, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[1][2] At the heart of this chemical toolbox are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This guide provides a comprehensive comparison of these two powerful ligation techniques. We will delve into their underlying mechanisms, explore the practical advantages and limitations of each, and provide data-driven guidance on selecting the optimal method for your specific research application.
The Fundamental Principle: Azide-Alkyne Cycloaddition
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a stable triazole linkage.[3][4] However, the method of activation and the resulting experimental considerations differ significantly.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Gold Standard
The CuAAC reaction is the quintessential example of click chemistry.[3] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[5][6] This catalysis proceeds through the formation of a copper acetylide intermediate, which then readily reacts with the azide to form the 1,4-disubstituted triazole product.[7][8] The copper(I) catalyst can be generated from Cu(I) salts or more conveniently from Cu(II) salts using a reducing agent like sodium ascorbate.[9][10]
Mechanism of CuAAC
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Features of CuAAC:
-
High Reaction Rates: The copper catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5][9]
-
Specificity: The reaction is highly specific for terminal alkynes and azides, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.[8][11]
-
Robustness: CuAAC is tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (4 to 12).[6][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can be problematic for in vivo and live-cell applications.[3][12][13] This led to the development of SPAAC, a copper-free click chemistry variant.[2][13] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[6][14] This inherent strain energetically drives the reaction with an azide, eliminating the need for a metal catalyst.[14][][16]
Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using CuAAC.
For Live-Cell Imaging and In Vivo Studies: SPAAC
When the experiment involves living cells or whole organisms, SPAAC is the go-to method . [5][17]The absence of copper toxicity ensures that cellular processes are not perturbed, providing more biologically relevant data. [12][17] Example Application: Metabolic Labeling and Imaging of Glycans
References
- 1. tandfonline.com [tandfonline.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Evaluating the Biocompatibility of Tert-butyl trans-4-ethynylcyclohexylcarbamate Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous evaluation. A critical and often early hurdle in this process is the assessment of biocompatibility. This guide provides an in-depth technical framework for evaluating the biocompatibility of tert-butyl trans-4-ethynylcyclohexylcarbamate and its derivatives. While specific experimental data on this particular molecule is not yet prevalent in published literature, this guide will establish a robust, self-validating system for its evaluation. We will achieve this by dissecting the molecule's constituent functional groups, proposing a tiered experimental approach, and comparing it with established biocompatibility profiles of structurally related compounds.
The core structure, this compound, presents three key functionalities that warrant careful consideration: the N-Boc (tert-butyloxycarbonyl) protecting group, the trans-cyclohexyl ring, and the terminal ethynyl (alkyne) group. Each of these can significantly influence the molecule's interaction with biological systems.
Understanding the Structural Components and Their Biocompatibility Precedent
The biocompatibility of a molecule is not merely a singular property but a complex interplay of its structural features. Let's consider the key components of our target molecule:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its general stability to a wide range of reagents and its straightforward removal under acidic conditions.[1][2] From a biocompatibility standpoint, the Boc group is generally considered to be of low intrinsic toxicity. However, its acidic cleavage can produce tert-butanol and isobutylene, which at high concentrations could have localized effects. A one-pot synthesis method for N-Boc protected secondary amines highlights its utility and common integration into synthetic pathways.[3]
-
The Trans-Cyclohexane Ring: The cyclohexane ring is a common scaffold in medicinal chemistry, providing a rigid, three-dimensional structure that can orient functional groups in specific vectors. The biocompatibility of cyclohexane derivatives is highly dependent on their substitution patterns.[4] For instance, some cyclohexane derivatives have been investigated for their potential as anticancer agents, while others may exhibit toxicity.[4][5] The trans configuration of our target molecule will enforce a specific spatial arrangement of the carbamate and ethynyl groups, which could influence its binding to biological macromolecules and subsequent biological response.
-
The Terminal Ethynyl Group (Alkyne): The terminal alkyne is a particularly interesting functional group. It is found in several approved human therapeutics, which suggests that it is not inherently a toxicophore.[6] However, terminal alkynes can also be associated with cytotoxicity and can be metabolized by cytochrome P450 enzymes.[6] The unique reactivity of the alkyne group makes it a valuable tool in bioconjugation chemistry, often utilized in "click" reactions for labeling and tracking molecules in biological systems.[7][8] An important consideration is that while unconjugated alkynes are generally less reactive than other functional groups, their presence can still influence the overall electronic and steric properties of the molecule, potentially impacting its interaction with cellular components.[9]
A Tiered Approach to Biocompatibility Evaluation
To comprehensively assess the biocompatibility of this compound derivatives, a multi-tiered approach is recommended. This begins with fundamental in vitro assays and progresses to more complex cellular and, ultimately, in vivo models.
Tier 1: Foundational In Vitro Screening
The initial phase of biocompatibility testing should focus on broad cytotoxicity and genotoxicity screening using established cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cell line specific to the intended application) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HEK293 | Experimental Value |
| tert-butyl trans-4-aminocyclohexylcarbamate | HEK293 | Experimental Value |
| Positive Control (Doxorubicin) | HEK293 | ~1 |
| Vehicle Control (DMSO) | HEK293 | >1000 |
Tier 2: Mechanistic Cellular Assays
Should the initial screening reveal cytotoxic effects, the next step is to elucidate the underlying mechanism of cell death.
Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis vs. Necrosis
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Tier 3: Advanced Models and In Vivo Confirmation
For promising candidates with low in vitro toxicity, evaluation in more physiologically relevant models is crucial.
Experimental Protocol: In Vivo Acute Toxicity Study (Rodent Model)
-
Animal Model: Use healthy, young adult mice or rats of a single sex.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., saline, corn oil).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a range of doses.
-
Observation: Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 (lethal dose, 50%) and identify any target organs of toxicity.
Comparative Analysis and Future Directions
The biocompatibility profile of this compound derivatives should be compared with structurally related compounds for which data is available. For instance, comparing the cytotoxicity of the target molecule with its analog lacking the ethynyl group (tert-butyl trans-4-aminocyclohexylcarbamate) would provide direct insight into the contribution of the alkyne moiety to any observed biological effects.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Performance-Driven Guide to Commercially Available Click Chemistry Kits
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. In the landscape of bioconjugation, drug discovery, and materials science, "click chemistry" has emerged as a transformative tool, offering a suite of highly efficient, specific, and biocompatible reactions for the covalent linking of molecules.[1] This guide provides an objective comparison of the performance of various commercially available click chemistry kits, supported by experimental data, to facilitate the selection of the optimal reagents and methodologies for your specific research and development needs.
Introduction: What is Click Chemistry? A Revolution in Bioconjugation
Coined by K. Barry Sharpless in 2001, the term "click chemistry" describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[2] The quintessential example, and the focus of most commercial kits, is the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
The choice between these two powerful methodologies is a critical decision, often representing a trade-off between reaction speed and biocompatibility.[1][4] This guide will dissect the performance of these two "click chemistry engines" and provide a comparative overview of the commercial kits that harness their power.
Part 1: A Head-to-Head Comparison of Click Chemistry Engines: CuAAC vs. SPAAC
Mechanism Deep Dive
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Speed Demon
The CuAAC reaction is the gold standard for many click chemistry applications due to its exceptional speed and efficiency.[5] It involves the reaction of a terminal alkyne with an azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted triazole.[2] The copper catalyst dramatically accelerates the reaction, allowing it to proceed rapidly under mild, often aqueous, conditions.[3] However, the use of a copper catalyst introduces a potential for cytotoxicity, which can be a concern in live-cell and in vivo applications.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Workhorse
To address the cytotoxicity concerns of CuAAC, the Bertozzi group developed SPAAC, a copper-free click reaction.[5] This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, which readily reacts with an azide to release ring strain.[3] The absence of a copper catalyst makes SPAAC highly biocompatible and ideal for studies in living systems.[4] The trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts.[6]
Quantitative Performance Metrics: A Data-Driven Look at Reaction Kinetics
The efficiency of a click reaction is best quantified by its second-order rate constant (k), which measures how quickly the reactants are consumed. A higher rate constant indicates a faster reaction. The table below summarizes typical second-order rate constants for various click chemistry reactions, providing a basis for comparing their performance.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴[1][7] | Very fast, but requires a copper catalyst. |
| SPAAC | BCN + Benzyl Azide | ~0.07[8] | Good kinetics for a copper-free reaction. |
| SPAAC | DBCO + Benzyl Azide | ~0.24[8] | Generally faster than BCN with electron-rich azides. |
| iEDDA | TCO + Tetrazine | 1 to 10⁶[1][3][7] | The fastest known click chemistry, also copper-free. |
Table 1: Second-Order Rate Constants of Common Click Chemistry Reactions. This data provides a quantitative basis for comparing the reaction speeds of different click chemistry modalities. Note that the exact rate can vary depending on the specific reactants and reaction conditions.
Qualitative Feature Comparison
Beyond reaction kinetics, several other factors influence the choice between CuAAC and SPAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity. Can be mitigated with ligands.[4] | High, ideal for live cells and in vivo studies.[4] |
| Reaction Kinetics | Very fast.[4] | Fast, but generally slower than CuAAC.[4] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes (e.g., DBCO, BCN) and azides. |
| Cost of Reagents | Generally lower cost for terminal alkynes. | Strained cyclooctynes are typically more expensive. |
Table 2: Key Differences Between CuAAC and SPAAC. This table provides a high-level overview of the practical considerations for choosing between the two main types of azide-alkyne click chemistry.
Making the Right Choice for Your Application
The decision between a CuAAC-based kit and a SPAAC-based kit should be driven by the specific requirements of your experiment. For in vitro applications like protein labeling for subsequent analysis, where speed is paramount and cytotoxicity is not a concern, CuAAC is often the superior choice. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC is non-negotiable.
Caption: A decision-making flowchart for selecting the appropriate click chemistry approach.
Part 2: The Commercial Landscape of Click Chemistry Kits
Several reputable vendors offer a wide range of click chemistry kits, each tailored to specific applications. Key players in this market include Thermo Fisher Scientific (with their Click-iT™ line), MilliporeSigma (Sigma-Aldrich), BroadPharm, and Jena Bioscience.
Decoding the Kit Components: What's Inside the Box?
A typical click chemistry kit will contain the azide- or alkyne-functionalized detection reagent, a buffer, and, in the case of CuAAC kits, a copper catalyst system.
The Critical Role of Ligands in CuAAC Kits
For CuAAC kits, the formulation of the copper catalyst system is a key determinant of performance. To mitigate copper's cytotoxicity and improve reaction efficiency, modern kits include a copper(I)-stabilizing ligand.[9] Common ligands include TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). Water-soluble ligands like THPTA and BTTAA are particularly advantageous for biological applications, as they can accelerate the reaction and reduce cell toxicity.[9][10]
Comparative Overview of Popular Commercial Kits
While direct, independent, head-to-head comparisons of commercial kits are scarce, we can compile the manufacturer-stated specifications to provide an overview of the available options. Note: This information is derived from the manufacturers' product literature and should be used as a starting point for your own evaluation.
| Kit Name | Vendor | Chemistry | Key Features | Common Applications |
| Click-iT™ Plus Alexa Fluor™ Protein Labeling Kits | Thermo Fisher Scientific | CuAAC | Picolyl azide for enhanced catalytic efficiency. | Protein labeling for fluorescence microscopy, flow cytometry, and western blotting. |
| Click-iT™ EdU Cell Proliferation Kits | Thermo Fisher Scientific | CuAAC | EdU-based detection of DNA synthesis. | Cell proliferation assays.[11] |
| Click-&-Go® Click Chemistry Reaction Buffer Kit | Vector Labs | CuAAC | General purpose kit with all necessary reagents for CuAAC. | Labeling of azide- or alkyne-tagged biomolecules.[9] |
| CuAAC Reaction Ligand Test Kit | Jena Bioscience | CuAAC | Provides both THPTA and BTTAA ligands for optimization. | Testing and optimizing CuAAC reactions.[12] |
| DBCO & BCN Reagents | BroadPharm | SPAAC | A wide range of high-purity DBCO and BCN reagents. | Copper-free labeling in live cells and in vivo.[3] |
Table 3: Features of Commercially Available Click Chemistry Kits. This table summarizes the key features of popular kits based on information provided by the manufacturers.
Part 3: Experimental Protocols and Best Practices
To illustrate a typical workflow, here is a detailed protocol for fluorescently labeling an antibody using a generic CuAAC-based kit.
Detailed Protocol: Fluorescent Labeling of an Antibody using a Generic CuAAC Kit
This protocol assumes you have an azide-modified antibody and an alkyne-functionalized fluorescent dye.
1. Preparation of Reagents:
-
Antibody Solution: Prepare your azide-modified antibody in a phosphate-free buffer (e.g., Tris or HEPES) at a concentration of 1-5 mg/mL.
-
Alkyne-Dye Stock Solution: Dissolve the alkyne-functionalized fluorescent dye in a suitable solvent like DMSO to create a 10 mM stock solution.
-
Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Ligand Solution: Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.
-
Reducing Agent Solution: Freshly prepare a 300 mM solution of sodium ascorbate in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified antibody solution.
-
Add the alkyne-dye stock solution to achieve a 5-10 fold molar excess over the antibody.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix. Causality Note: Pre-mixing the ligand and copper sulfate allows for the formation of the copper-ligand complex, which stabilizes the Cu(I) ion and enhances catalytic efficiency.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly. Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
3. Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
4. Purification:
-
Remove the unreacted dye and other small molecules using a desalting column or through dialysis.
5. Analysis:
-
Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry.
-
Confirm the successful conjugation and integrity of the antibody using SDS-PAGE.
Caption: A generalized experimental workflow for antibody labeling using a CuAAC click chemistry kit.
Best Practices for Success in Click Chemistry
-
Purity is Key: Ensure the purity of your azide- and alkyne-functionalized biomolecules.
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate for CuAAC reactions.
-
Oxygen-Free Environment: For CuAAC, de-gassing your solutions can help prevent the oxidation of Cu(I) to the inactive Cu(II) state.
-
Optimize Stoichiometry: The optimal molar ratio of azide to alkyne may need to be determined empirically for your specific system.
-
Buffer Compatibility: Avoid phosphate-containing buffers in CuAAC reactions, as phosphate can coordinate with copper and inhibit the reaction. Tris and HEPES buffers are generally compatible.
Part 4: Troubleshooting
Even with the best kits, challenges can arise. Here are some common issues and their potential solutions.
| Problem | Potential Cause | Solution |
| Low or No Reaction Yield | Inactive copper catalyst (CuAAC). | Use a freshly prepared sodium ascorbate solution. De-gas your buffers. |
| Incorrect stoichiometry. | Optimize the molar ratio of azide to alkyne. | |
| Incompatible buffer. | Switch to a non-coordinating buffer like Tris or HEPES. | |
| Steric hindrance. | If possible, introduce a PEG spacer to your azide or alkyne. | |
| High Background Staining (in cells) | Non-specific binding of the probe. | Decrease the concentration of the detection reagent. Increase the number of wash steps. |
| Copper toxicity (CuAAC). | Reduce the copper concentration and/or use a protective ligand like THPTA or BTTAA. | |
| Precipitation during Reaction | Poor solubility of reagents. | Add a co-solvent like DMSO or DMF (up to 10-20% v/v). |
Table 4: Troubleshooting Guide for Common Issues in Click Chemistry Reactions.
Conclusion: Navigating the Click Chemistry Market with Confidence
The commercial availability of click chemistry kits has made this powerful bioconjugation technology accessible to a broad range of researchers. The choice between a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) kit is the most critical decision and should be guided by the specific demands of your application, particularly the need for biocompatibility versus raw reaction speed.
While this guide provides a comparative overview based on available data, it is crucial to remember that the "best" kit is the one that performs optimally in your hands, for your specific application. We strongly recommend in-house validation and optimization of your chosen kit to ensure the most reliable and reproducible results. By understanding the underlying chemistry and the landscape of commercial offerings, you are well-equipped to select the right tool to "click" your molecules of interest together with precision and efficiency.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate, a compound utilized in various synthetic applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on the known hazards of its constituent functional groups—a carbamate and a terminal alkyne—and general principles of chemical waste management.
Hazard Assessment and Precautionary Measures
Understanding the potential hazards of this compound is the critical first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, this chemical should be treated with caution.
Summary of Potential Hazards
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [5][2][3][4] |
| Aquatic Hazard | Potentially harmful to aquatic life. |
The presence of the terminal alkyne group also warrants special consideration. Acetylenic compounds can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.[6] Therefore, contact with these metals and their salts must be strictly avoided.
Essential Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[7]
-
Body Protection: A standard laboratory coat must be worn.[7]
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to mitigate the risks associated with its reactivity and toxicity.
Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
-
Segregation of Waste:
-
Container Selection:
-
Choose a robust, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is clean and dry before use.
-
The original container of the main component of the waste can often be used.[9]
-
-
Labeling:
-
Waste Transfer:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is in a solution, pour it slowly and carefully into the waste container to avoid splashing.
-
-
Container Sealing and Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8] Carbamates are regulated as hazardous waste, and improper disposal can lead to environmental contamination and regulatory violations.[10][11]
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4][12]
The Logic Behind the Protocol
The disposal procedure for this compound is dictated by the chemical nature of its functional groups. The carbamate moiety classifies it under a group of compounds that the Environmental Protection Agency (EPA) regulates, often requiring specific treatment technologies before land disposal.[10] While hydrolysis in strongly alkaline media can be a method for breaking down some carbamates, this should only be performed by trained professionals in a dedicated waste treatment facility.[13]
The terminal alkyne presents a reactivity hazard, specifically the potential for forming explosive acetylides.[6] Therefore, segregation from incompatible metals is a key safety measure. The overall hazardous waste classification necessitates disposal through a licensed facility to ensure it is handled in an environmentally responsible manner, likely through high-temperature incineration to ensure complete destruction.[13][14]
By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- 1. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achemblock.com [achemblock.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 11. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 12. agilent.com [agilent.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. asiaiga.org [asiaiga.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
